molecular formula C28H38N4O5 B15620586 Bilaid A

Bilaid A

Numéro de catalogue: B15620586
Poids moléculaire: 510.6 g/mol
Clé InChI: DEUGGGVTLCYZPU-UARRHKHWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Bilaid A is an oligopeptide.
L-Phenylalanyl-D-valyl-L-valyl-D-phenylalanine has been reported in Penicillium with data available.

Propriétés

IUPAC Name

(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N4O5/c1-17(2)23(26(34)30-22(28(36)37)16-20-13-9-6-10-14-20)32-27(35)24(18(3)4)31-25(33)21(29)15-19-11-7-5-8-12-19/h5-14,17-18,21-24H,15-16,29H2,1-4H3,(H,30,34)(H,31,33)(H,32,35)(H,36,37)/t21-,22+,23-,24+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUGGGVTLCYZPU-UARRHKHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Isolation of Bilaid: A Novel Tetrapeptide from Penicillium with Opioid Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Discovered from an estuarine fungus, Penicillium sp. MST-MF667, the bilaids represent a novel class of tetrapeptides characterized by a unique alternating L-D-L-D stereochemical arrangement. These natural products have garnered significant interest due to their activity as biased agonists of the µ-opioid receptor (MOPr), a key target in pain management. This document provides a comprehensive overview of the discovery, isolation, and biological characterization of the bilaids, with a focus on Bilaid A. It includes detailed, representative experimental protocols, quantitative data on their biological activity, and visualizations of the pertinent biological and experimental pathways. The unique structure and mechanism of action of the bilaids present a promising new scaffold for the development of next-generation analgesics with potentially improved side-effect profiles.

Discovery of the Bilaids

The bilaids were first identified by researchers at The University of Queensland and the University of Sydney from a Penicillium species (strain MST-MF667) isolated from estuarine mud collected in Tasmania, Australia.[1][2] The investigation into the chemistry of marine-derived fungi led to the isolation of three primary tetrapeptides, named bilaids.[3] Their structures were found to be similar to endogenous opioid peptides, which prompted further investigation into their pharmacological activity.[1][2]

Initial studies revealed that these tetrapeptides were weak agonists of the µ-opioid receptor.[3] This discovery spurred the development of synthetic analogs, such as bilorphin, which demonstrated significantly enhanced potency, comparable to that of morphine.[1][2]

Chemical Structure and Properties

The defining characteristic of the bilaids is their tetrapeptide structure composed of hydrophobic amino acids in an alternating sequence of L and D stereoisomers.[4]

  • This compound: L-phenylalanyl-D-valyl-L-valyl-D-phenylalanine

  • Bilaid C: L-tyrosyl-D-valyl-L-valyl-D-phenylalanine[5]

This LDLD-chirality is a notable deviation from the all-L configuration of proteinogenic amino acids.[2] The chemical properties of key bilaids are summarized in the table below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Amino Acid Sequence
This compound C28H38N4O5510.6L-Phe-D-Val-L-Val-D-Phe
Bilaid A1 C28H39N5O4509.6L-Phe-D-Val-L-Val-D-Phe-NH2
Bilaid C C28H38N4O6526.6L-Tyr-D-Val-L-Val-D-Phe

Biological Activity and Quantitative Data

The bilaids function as agonists of the µ-opioid receptor (MOPr), a member of the G protein-coupled receptor (GPCR) family.[4][5][6][7][8] Their interaction with the MOPr has been quantified through various in vitro assays, revealing them to be biased agonists. This means they preferentially activate the G-protein signaling pathway over the β-arrestin pathway, a characteristic that is being explored for the development of safer opioids with fewer side effects like respiratory depression and tolerance.[3]

The table below summarizes the key quantitative data on the biological activity of this compound and its analogs.

CompoundAssayTargetResult
This compound Radioligand Binding AssayHuman µ-opioid receptorKi = 3.1 µM[6][7]
cAMP Accumulation InhibitionHuman µ-opioid receptor (in HEK293 cells)21% inhibition at 10 µM[6][7]
Bilaid A1 Radioligand Binding AssayHuman µ-opioid receptorKi = 750 nM[8]
cAMP Accumulation InhibitionHuman µ-opioid receptor (in HEK293 cells)47% inhibition at 10 µM[8]
Bilaid C Radioligand Binding AssayHuman µ-opioid receptorKi = 210 nM[5]
Inward Rectifying K+ Channel (Kir) Current InductionRat locus coeruleus slicesEC50 = 4.2 µM[5]
cAMP Accumulation InhibitionHuman µ-opioid receptor (in HEK293 cells)77% inhibition at 10 µM[5]

Experimental Protocols

The following sections provide detailed, representative methodologies for the production, extraction, and purification of bilaids from Penicillium sp. MST-MF667. These protocols are based on standard practices for the isolation of secondary metabolites from fungi and the information available from the primary literature.

Fermentation of Penicillium sp. MST-MF667

This protocol describes the cultivation of the fungus on a solid-phase medium to promote the production of secondary metabolites.

  • Inoculum Preparation:

    • Aseptically transfer a small piece of a mature culture of Penicillium sp. MST-MF667 from an agar (B569324) slant to a 250 mL Erlenmeyer flask containing 50 mL of sterile Potato Dextrose Broth (PDB).

    • Incubate the flask at 25°C on a rotary shaker at 150 rpm for 5-7 days to generate a liquid seed culture.

  • Solid-Phase Fermentation:

    • Prepare the solid medium by adding 100 g of rice and 100 mL of distilled water to 1 L Erlenmeyer flasks and autoclaving to sterilize.

    • Inoculate each flask with 10 mL of the liquid seed culture.

    • Incubate the flasks under static conditions at 25°C for 21-28 days.

Extraction and Isolation of Bilaids

This protocol outlines the extraction of the fungal metabolites and their subsequent purification.

  • Extraction:

    • After the incubation period, add 400 mL of ethyl acetate (B1210297) to each fermentation flask.

    • Subject the flasks to ultrasonication for 30 minutes to lyse the fungal cells and facilitate extraction.

    • Filter the mixture to separate the organic extract from the solid residue.

    • Combine the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning:

    • Dissolve the crude extract in a mixture of 90% methanol (B129727) and n-hexane (1:1 v/v).

    • Separate the two phases. The polar methanol phase will contain the tetrapeptides, while the nonpolar hexane (B92381) phase will contain lipids and other nonpolar compounds.

    • Collect the methanol phase and evaporate the solvent to obtain a semi-purified extract.

  • Chromatographic Purification:

    • Column Chromatography:

      • Subject the semi-purified extract to column chromatography on a silica (B1680970) gel column.

      • Elute the column with a gradient of dichloromethane (B109758) and methanol, starting with 100% dichloromethane and gradually increasing the polarity to 100% methanol.

      • Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing the bilaids.

    • High-Performance Liquid Chromatography (HPLC):

      • Pool the fractions containing the bilaids and concentrate them.

      • Perform final purification using reversed-phase HPLC (RP-HPLC) on a C18 column.

      • Elute with a gradient of water and acetonitrile (B52724) (both containing 0.1% trifluoroacetic acid).

      • Monitor the elution at a suitable wavelength (e.g., 214 nm) and collect the peaks corresponding to the individual bilaids.

      • Confirm the identity and purity of the isolated compounds by mass spectrometry and NMR spectroscopy.

Visualizations: Pathways and Workflows

Proposed Biosynthesis of Bilaid

Bilaids, as tetrapeptides containing D-amino acids, are likely synthesized by a Non-Ribosomal Peptide Synthetase (NRPS). This multi-enzyme complex assembles the peptide chain in a stepwise manner, independent of mRNA templates. The diagram below illustrates a generalized workflow for the biosynthesis of a tetrapeptide like this compound by an NRPS.

Bilaid_Biosynthesis cluster_module1 Module 1: L-Phe cluster_module2 Module 2: D-Val cluster_module3 Module 3: L-Val cluster_module4 Module 4: D-Phe cluster_termination Termination M1 A T M2 C A E T M1:T->M2:C M3 C A T M2:T->M3:C M4 C A E T M3:T->M4:C TE TE M4:T->TE:TE BilaidA This compound (L-Phe-D-Val-L-Val-D-Phe) TE->BilaidA Phe L-Phe Phe->M1:A Val1 L-Val Val1->M2:A Val2 L-Val Val2->M3:A Phe2 L-Phe Phe2->M4:A

Caption: Proposed Non-Ribosomal Peptide Synthetase (NRPS) pathway for this compound biosynthesis.

Experimental Workflow for Bilaid Isolation

The following diagram outlines the key steps involved in the isolation and purification of bilaids from the fungal culture.

Bilaid_Isolation_Workflow Fermentation Solid-Phase Fermentation of Penicillium sp. MST-MF667 Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Partitioning Solvent Partitioning (MeOH/Hexane) Extraction->Partitioning ColumnChrom Silica Gel Column Chromatography Partitioning->ColumnChrom HPLC Reversed-Phase HPLC Purification ColumnChrom->HPLC Analysis Structure Elucidation (MS, NMR) HPLC->Analysis

Caption: Experimental workflow for the isolation and purification of Bilaid.

µ-Opioid Receptor Signaling Pathway

Upon binding of an agonist like this compound, the µ-opioid receptor initiates a signaling cascade that leads to its analgesic effects. The diagram below depicts the G-protein dependent and β-arrestin dependent pathways.

Mu_Opioid_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Bilaid This compound MOR µ-Opioid Receptor (GPCR) Bilaid->MOR Binding G_protein Gi/o Protein (α, β, γ) MOR->G_protein Activation BetaArrestin β-Arrestin MOR->BetaArrestin Recruitment (weak for Bilaids) AC Adenylyl Cyclase G_protein->AC αi inhibits K_channel K+ Channel G_protein->K_channel βγ activates Ca_channel Ca2+ Channel G_protein->Ca_channel βγ inhibits cAMP cAMP AC->cAMP conversion Analgesia Analgesic Effect (Reduced Neuronal Excitability) K_channel->Analgesia K+ efflux leads to Ca_channel->Analgesia Reduced Ca2+ influx leads to ATP ATP ATP->AC cAMP->Analgesia Reduced cAMP leads to Internalization Receptor Internalization (Tolerance, Side Effects) BetaArrestin->Internalization

Caption: Simplified µ-opioid receptor signaling cascade initiated by Bilaid binding.

Conclusion and Future Directions

The discovery of bilaids from Penicillium sp. MST-MF667 has unveiled a new family of microbial peptides with significant potential in the field of pharmacology. Their unique alternating stereochemistry and biased agonism at the µ-opioid receptor make them valuable molecular probes for studying opioid receptor signaling and promising lead compounds for the development of novel analgesics. Future research should focus on the full elucidation of the bilaid biosynthetic gene cluster, which could enable synthetic biology approaches for the production of novel analogs. Furthermore, extensive preclinical studies on the in vivo efficacy and safety profile of bilaid derivatives are warranted to translate this fascinating discovery from the laboratory to the clinic.

References

Unraveling Bilaid A: A Technical Guide to its Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation and stereochemical assignment of Bilaid A, a novel tetrapeptide with intriguing biological activity. Discovered from an Australian estuarine isolate of the fungus Penicillium sp. MST-MF667, this compound has been identified as a weak µ-opioid agonist, making it a molecule of interest for further investigation in pain management and related therapeutic areas.[1][2] This document details the experimental methodologies and presents the quantitative data that were pivotal in defining the precise chemical architecture of this natural product.

Executive Summary

This compound is a linear tetrapeptide characterized by an unusual alternating stereochemical pattern of its amino acid residues. Through a combination of spectroscopic techniques, chemical degradation, and total synthesis, its structure was unequivocally determined to be L-Phenylalanyl-D-Valyl-L-Valyl-D-Phenylalanine (L-Phe-D-Val-L-Val-D-Phe). This unique L-D-L-D configuration imparts specific conformational properties that are likely crucial for its biological activity. This guide will walk through the key experimental findings that led to this structural assignment.

Isolation and Purification

The journey to elucidate the structure of this compound began with its isolation from the producing fungal strain, Penicillium sp. MST-MF667.

Fungal Cultivation and Extraction

A detailed protocol for the cultivation of Penicillium sp. MST-MF667 and the subsequent extraction of the crude metabolite mixture is outlined below.

Experimental Protocol: Fungal Cultivation and Extraction

  • Cultivation: The fungus Penicillium sp. MST-MF667 is cultured on a solid-phase medium to encourage the production of secondary metabolites.

  • Extraction: The solid-phase cultivation is subjected to solvent extraction to yield a crude extract containing a mixture of natural products.

  • Solvent Partitioning: The crude extract is then partitioned between different immiscible solvents to separate compounds based on their polarity. This initial fractionation step enriches the sample with compounds of interest, including this compound.

  • Chromatographic Separation: The enriched fraction is further purified using reversed-phase high-performance liquid chromatography (HPLC) to isolate the individual bilaid peptides.

The logical workflow for the isolation and purification of this compound is depicted in the following diagram.

G cluster_0 Isolation and Purification Workflow A Solid-Phase Cultivation of Penicillium sp. MST-MF667 B Solvent Extraction A->B Metabolite Production C Solvent Partitioning B->C Crude Extract D Reversed-Phase HPLC C->D Enriched Fraction E Pure this compound D->E Isolation

Caption: Workflow for the isolation of this compound.

Planar Structure Elucidation

The determination of the amino acid sequence and connectivity of this compound was achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition of this compound. Tandem mass spectrometry (MS/MS) experiments provided crucial information about the amino acid sequence through the analysis of fragmentation patterns. The fragmentation of the peptide backbone typically yields b- and y-type ions, which allows for the sequential identification of the amino acid residues.

Table 1: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC29H40N4O5
Monoisotopic Mass540.2999 g/mol
Key MS/MS Fragmentsb- and y-ions indicating the sequence Phe-Val-Val-Phe
Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (1D) and two-dimensional (2D) NMR experiments, including COSY, TOCSY, HSQC, and HMBC, were instrumental in confirming the amino acid identities and their sequence. The analysis of chemical shifts and coupling constants provided detailed insights into the molecular structure.

Table 2: Key ¹H and ¹³C NMR Chemical Shifts for this compound

ResidueAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
L-Phe-1 α-HData not availableData not available
β-HData not availableData not available
AromaticData not availableData not available
D-Val-2 α-HData not availableData not available
β-HData not availableData not available
γ-CH₃Data not availableData not available
L-Val-3 α-HData not availableData not available
β-HData not availableData not available
γ-CH₃Data not availableData not available
D-Phe-4 α-HData not availableData not available
β-HData not availableData not available
AromaticData not availableData not available

Note: Specific chemical shift and coupling constant data were not publicly available in the reviewed literature. The table structure is provided as a template for such data.

Stereochemical Assignment

The determination of the absolute configuration of each amino acid residue was a critical step in the complete structure elucidation of this compound. This was accomplished using Marfey's method, a well-established chemical derivatization technique followed by chromatographic analysis.

Marfey's Method

Marfey's method involves the hydrolysis of the peptide into its constituent amino acids, followed by derivatization with a chiral reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA, also known as Marfey's reagent). The resulting diastereomeric derivatives of the amino acids are then separated and analyzed by HPLC. By comparing the retention times of the derivatives from the natural product with those of authentic D- and L-amino acid standards derivatized with the same reagent, the absolute configuration of each amino acid in the peptide can be determined.

Experimental Protocol: Marfey's Analysis of this compound

  • Acid Hydrolysis: A sample of pure this compound is hydrolyzed in 6 M HCl to break the peptide bonds and release the individual amino acids.

  • Derivatization: The amino acid hydrolysate is reacted with a solution of Marfey's reagent (FDAA) under basic conditions.

  • HPLC Analysis: The resulting mixture of FDAA-derivatized amino acids is analyzed by reversed-phase HPLC.

  • Comparison with Standards: The retention times of the derivatized amino acids from this compound are compared with the retention times of derivatized authentic L- and D-phenylalanine and L- and D-valine standards.

The logical flow of the stereochemical determination using Marfey's method is illustrated below.

G cluster_1 Stereochemical Analysis using Marfey's Method F Pure this compound G Acid Hydrolysis (6 M HCl) F->G H Amino Acid Hydrolysate G->H I Derivatization with FDAA (Marfey's Reagent) H->I J Diastereomeric Mixture I->J K HPLC Analysis J->K L Comparison with Authentic Standards K->L M Assignment of Absolute Stereochemistry (L-Phe, D-Val, L-Val, D-Phe) L->M

Caption: Workflow for the stereochemical assignment of this compound.

The results of the Marfey's analysis unequivocally established the L-D-L-D stereochemical pattern of the amino acid residues in this compound.

Conclusion

The structure of this compound has been rigorously established as L-Phe-D-Val-L-Val-D-Phe through a combination of modern analytical techniques. The elucidation of its unique alternating stereochemistry provides a crucial foundation for understanding its structure-activity relationship at the µ-opioid receptor. This detailed structural information is vital for medicinal chemists and drug development professionals seeking to design and synthesize novel analogs with improved potency, selectivity, and pharmacokinetic properties for the development of next-generation analgesics. The experimental protocols and data presented in this guide serve as a comprehensive resource for researchers in the field of natural products chemistry and drug discovery.

References

Unraveling the Mechanism of Action of Bilaid at the µ-Opioid Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Novel µ-Opioid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Initial investigations into the scientific literature and public databases did not yield specific information for a compound designated "Bilaid" acting on the µ-opioid receptor (MOR). The following technical guide, therefore, synthesizes established principles and methodologies in opioid pharmacology to present a hypothetical framework for the mechanism of action of a novel MOR agonist, which we will refer to as Bilaid for the purpose of this document. This guide outlines the canonical signaling pathways of the µ-opioid receptor, details the experimental protocols necessary to characterize a novel ligand's interaction with the receptor, and provides a structured format for presenting the resulting quantitative data. The aim is to equip researchers with a comprehensive understanding of the requisite studies for elucidating the pharmacological profile of a new chemical entity targeting the µ-opioid receptor.

Introduction to the µ-Opioid Receptor (MOR)

The µ-opioid receptor (MOR) is a G-protein coupled receptor (GPCR) that plays a central role in mediating the analgesic and euphoric effects of opioids.[1][2] Endogenous opioids, such as endorphins and enkephalins, as well as exogenous ligands like morphine, activate the MOR.[3][4] Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of intracellular signaling cascades.[5][6] These pathways are primarily mediated by the inhibitory G-protein (Gi/o) and the β-arrestin signaling pathways.[3][7][8] The balance between these two pathways, often referred to as biased agonism, is a critical determinant of a ligand's therapeutic efficacy and side-effect profile.[5][7][9]

Signaling Pathways of the µ-Opioid Receptor

The interaction of an agonist with the MOR initiates a cascade of intracellular events that can be broadly categorized into G-protein dependent and β-arrestin dependent pathways.

G-Protein Signaling Pathway

The canonical G-protein signaling pathway is considered the primary mediator of the analgesic effects of MOR agonists.[10] Upon activation, the Gi/o protein dissociates into its Gαi/o and Gβγ subunits.[3] The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] The Gβγ subunit can directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs), resulting in neuronal hyperpolarization and reduced neurotransmitter release.[4]

G_Protein_Signaling Bilaid Bilaid MOR MOR Bilaid->MOR Binds to Gi/o Gi/o MOR->Gi/o Activates Gαi/o Gαi/o Gi/o->Gαi/o Gβγ Gβγ Gi/o->Gβγ Adenylyl Cyclase Adenylyl Cyclase Gαi/o->Adenylyl Cyclase Inhibits GIRK Channels GIRK Channels Gβγ->GIRK Channels Activates VGCCs VGCCs Gβγ->VGCCs Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases Analgesia Analgesia cAMP->Analgesia GIRK Channels->Analgesia VGCCs->Analgesia

Figure 1: G-Protein Signaling Pathway of a MOR Agonist.
β-Arrestin Signaling Pathway

The recruitment of β-arrestin proteins to the activated MOR is primarily associated with receptor desensitization, internalization, and the mediation of certain adverse effects, such as respiratory depression and constipation.[7][10][11] G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the agonist-bound receptor, creating a binding site for β-arrestins.[3] β-arrestin binding uncouples the receptor from the G-protein, leading to desensitization, and promotes receptor internalization via clathrin-coated pits.[3] Furthermore, β-arrestin can act as a scaffold for other signaling proteins, initiating distinct downstream signaling cascades.

Beta_Arrestin_Signaling Bilaid Bilaid MOR MOR Bilaid->MOR Binds to GRKs GRKs MOR->GRKs Activates P-MOR Phosphorylated MOR GRKs->MOR Phosphorylates β-Arrestin β-Arrestin P-MOR->β-Arrestin Recruits Receptor Internalization Receptor Internalization β-Arrestin->Receptor Internalization Promotes Adverse Effects Adverse Effects β-Arrestin->Adverse Effects Mediates

Figure 2: β-Arrestin Signaling Pathway of a MOR Agonist.

Experimental Protocols for Characterizing Bilaid

To elucidate the mechanism of action of a novel compound like Bilaid at the µ-opioid receptor, a series of in vitro and in vivo experiments are essential.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of Bilaid for the µ-opioid receptor.

  • Protocol:

    • Membrane Preparation: Cell membranes expressing the µ-opioid receptor are prepared from recombinant cell lines (e.g., CHO or HEK293 cells) or animal brain tissue.

    • Competition Binding: A constant concentration of a radiolabeled MOR ligand (e.g., [³H]-DAMGO or [³H]-naloxone) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (Bilaid).[12]

    • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.[13]

    • Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.

    • Data Analysis: The concentration of Bilaid that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[14]

Functional Assays

Functional assays measure the ability of Bilaid to activate the µ-opioid receptor and initiate downstream signaling.

This assay measures the activation of G-proteins, providing a direct assessment of G-protein-mediated signaling.

  • Protocol:

    • Assay Setup: Receptor-expressing membranes are incubated with [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of Bilaid. A known MOR agonist like DAMGO is used as a positive control.[15][16]

    • Incubation: The reaction mixture is incubated at 30°C to allow for agonist-stimulated [³⁵S]GTPγS binding to the Gα subunit.[5]

    • Filtration and Quantification: The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.[13]

    • Data Analysis: The potency (EC50) and efficacy (Emax) of Bilaid in stimulating [³⁵S]GTPγS binding are determined from concentration-response curves.

GTPgS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Membranes MOR-expressing Membranes Incubation Incubate at 30°C Membranes->Incubation Ligands [35S]GTPγS, GDP, Bilaid (various conc.) Ligands->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Determine EC50 & Emax Counting->Data_Analysis

Figure 3: Experimental Workflow for [³⁵S]GTPγS Binding Assay.

This assay quantifies the recruitment of β-arrestin to the activated µ-opioid receptor.

  • Protocol:

    • Cell Line: A cell line co-expressing the µ-opioid receptor and a β-arrestin fusion protein (e.g., β-arrestin-GFP) is used.

    • Agonist Stimulation: Cells are treated with varying concentrations of Bilaid.

    • Detection: The recruitment of β-arrestin to the receptor is measured using techniques such as Bioluminescence Resonance Energy Transfer (BRET), Förster Resonance Energy Transfer (FRET), or high-content imaging to visualize the translocation of fluorescently tagged β-arrestin.[5][9]

    • Data Analysis: Concentration-response curves are generated to determine the potency (EC50) and efficacy (Emax) of Bilaid for β-arrestin recruitment.

Quantitative Data Presentation

The pharmacological profile of Bilaid should be summarized in a clear and concise tabular format to allow for easy comparison with standard reference compounds.

Table 1: In Vitro Pharmacological Profile of Bilaid at the µ-Opioid Receptor

ParameterBilaidMorphine (Reference)DAMGO (Reference)
Binding Affinity
Ki (nM)ValueValueValue
G-Protein Activation ([³⁵S]GTPγS)
EC50 (nM)ValueValueValue
Emax (% of DAMGO)ValueValue100%
β-Arrestin 2 Recruitment
EC50 (nM)ValueValueValue
Emax (% of DAMGO)ValueValueValue
Bias Factor
Log(Emax/EC50)GTPγS / Log(Emax/EC50)β-arrestinValueValueValue

Conclusion

The comprehensive characterization of a novel µ-opioid receptor agonist such as Bilaid requires a systematic approach employing a combination of binding and functional assays. By determining its binding affinity, its potency and efficacy in activating G-protein and β-arrestin signaling pathways, and calculating its bias factor, researchers can build a detailed pharmacological profile. This information is crucial for understanding the compound's potential therapeutic benefits and its likely side-effect profile, thereby guiding further drug development efforts. The methodologies and frameworks presented in this guide provide a robust foundation for the in-depth investigation of any new chemical entity targeting the µ-opioid receptor.

References

The Alternating LDLD Chirality of Bilaid A: A Technical Guide to its Significance and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bilaid A, a tetrapeptide originating from the Australian estuarine fungus Penicillium sp. MST-MF667, possesses a unique alternating L-D-L-D stereochemical configuration. This distinct chirality is pivotal to its function as a weak agonist of the µ-opioid receptor (MOPr). While its intrinsic activity is modest, the structural backbone of this compound has proven to be a valuable scaffold for the development of potent and functionally selective opioid receptor modulators. This technical guide provides an in-depth analysis of this compound's core characteristics, including its receptor binding affinity, signaling properties, and the critical role of its LDLD chirality. Detailed experimental methodologies for the key assays cited are provided, alongside a comprehensive summary of quantitative data and visualizations of the relevant signaling pathways. This document serves as a resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the therapeutic potential of peptide-based analgesics with novel stereochemical properties.

Introduction

The opioid crisis has underscored the urgent need for safer and more effective analgesics. A promising strategy in this endeavor is the development of biased agonists for the µ-opioid receptor (MOPr), which preferentially activate the G-protein signaling pathway responsible for analgesia, while minimizing the recruitment of β-arrestin, a protein implicated in many of the adverse effects of traditional opioids, such as respiratory depression and tolerance.

This compound, a naturally occurring tetrapeptide with the sequence Phe(L)-Val(D)-Val(L)-Phe(D)-OH, has emerged as a significant lead compound in this area.[1] Its defining feature is the alternating chirality of its amino acid residues (L-D-L-D), a characteristic rarely observed in nature.[2] This unique stereochemistry confers inherent biostability and provides a rigid scaffold that is crucial for its interaction with the MOPr. Although this compound itself is a weak MOPr agonist, its discovery has paved the way for the rational design of more potent and biased analogs, most notably bilorphin.[1]

This guide will delve into the technical details of this compound, focusing on the significance of its LDLD chirality, its pharmacological profile, and the experimental methods used for its characterization.

The Critical Role of LDLD Chirality

The specific L-D-L-D configuration of this compound is paramount for its biological activity. Structure-activity relationship (SAR) studies have demonstrated that alterations to this stereochemical arrangement lead to a significant loss of function. Analogs of this compound with D-L-D-L, L-L-D-D, D-D-L-L, or all-L (L-L-L-L) configurations were found to be largely inactive at the MOPr.[1] This highlights the stringent stereochemical requirements for binding and activation of the receptor. The alternating chirality likely imposes a specific three-dimensional conformation upon the peptide backbone, which is optimal for fitting into the ligand-binding pocket of the MOPr. This inherent conformational constraint is a key feature that makes the this compound scaffold an attractive starting point for drug design.

Quantitative Data Summary

The biological activity of this compound and its key analogs has been quantified through various in vitro assays. The following tables summarize the key quantitative data for their interaction with the human µ-opioid receptor (hMOPr).

CompoundSequenceModificationKi (nM) for hMOPrReference
This compound FvVf-OH-3100[1]
This compound Amide FvVf-NH2C-terminal Amidation750[1]
Bilaid C YvVf-OH-210[1]
Bilorphin [Dmt]vVf-NH2N-terminal Dmt, C-terminal Amidation-[1]

Table 1: Binding Affinities (Ki) of this compound and Analogs at the Human µ-Opioid Receptor.

CompoundAgonist Activity at hMOPr (cAMP Inhibition)Reference
This compound Weak Agonist[1]
This compound Amide -[1]
Bilorphin Potent Agonist[1]
DLDL Analog (1b) Inactive[1]
LLDD Analog (1c) Inactive[1]
DDLL Analog (1d) Inactive[1]
LLLL Analog (1h) Weakly active at 10 µM[1]

Table 2: Agonist Activity of this compound and its Stereoisomers.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Tetrapeptide with LDLD Chirality

This protocol describes a general method for the synthesis of a tetrapeptide with an alternating L-D-L-D stereochemical configuration, based on standard Fmoc/tBu solid-phase peptide synthesis.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-D-Val-OH, Fmoc-L-Val-OH, Fmoc-D-Phe-OH, Fmoc-L-Phe-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • 20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • N-methyl-2-pyrrolidone (NMP)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DCM for 30 minutes, followed by washing with DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (D-Phe):

    • Pre-activate Fmoc-D-Phe-OH (3 equivalents) with DIC (3 equivalents) and Oxyma Pure (3 equivalents) in DMF for 10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Repeat step 2.

  • Second Amino Acid Coupling (L-Val): Repeat step 3 using Fmoc-L-Val-OH.

  • Fmoc Deprotection: Repeat step 2.

  • Third Amino Acid Coupling (D-Val): Repeat step 3 using Fmoc-D-Val-OH.

  • Fmoc Deprotection: Repeat step 2.

  • Fourth Amino Acid Coupling (L-Phe): Repeat step 3 using Fmoc-L-Phe-OH.

  • Final Fmoc Deprotection: Repeat step 2.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum. The crude peptide is then purified by reverse-phase HPLC.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

Instrumentation:

  • Preparative RP-HPLC system with a C18 column.

Mobile Phase:

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

Procedure:

  • Dissolve the crude peptide in a minimal amount of Solvent A.

  • Inject the sample onto the equilibrated C18 column.

  • Elute the peptide using a linear gradient of Solvent B (e.g., 5-60% over 30 minutes).

  • Monitor the elution profile at 214 nm and 280 nm.

  • Collect fractions corresponding to the desired peptide peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the final peptide.

µ-Opioid Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the µ-opioid receptor.

Materials:

  • Membranes from HEK293 cells stably expressing the human µ-opioid receptor (hMOPr).

  • [³H]DAMGO (a radiolabeled MOPr agonist).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Test compounds (e.g., this compound) at various concentrations.

  • Naloxone (a non-selective opioid antagonist for determining non-specific binding).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • In a 96-well plate, add hMOPr-expressing cell membranes, [³H]DAMGO (at a concentration near its Kd), and varying concentrations of the test compound.

  • For total binding, omit the test compound.

  • For non-specific binding, add a high concentration of naloxone.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of [³H]DAMGO).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Inhibition Assay

This functional assay measures the ability of a compound to act as an agonist at the MOPr, which is a Gi-coupled receptor that inhibits adenylyl cyclase and thus reduces intracellular cAMP levels.

Materials:

  • HEK293 cells stably expressing the hMOPr.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test compounds at various concentrations.

  • A commercial cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Plate the hMOPr-expressing HEK293 cells in a 96-well plate and allow them to attach.

  • Pre-treat the cells with various concentrations of the test compound for a short period.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a defined time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound.

  • Determine the EC50 (the concentration that produces 50% of the maximal inhibitory effect) and the Emax (the maximal effect) from the curve.

β-Arrestin Recruitment Assay

This assay measures the ability of a compound to induce the recruitment of β-arrestin to the activated MOPr.

Materials:

  • HEK293 cells co-expressing the hMOPr and a β-arrestin-2 fusion protein (e.g., linked to a reporter enzyme or fluorescent protein).

  • Test compounds at various concentrations.

  • A suitable detection reagent for the reporter system.

Procedure:

  • Plate the engineered HEK293 cells in a 96-well plate.

  • Add varying concentrations of the test compound to the cells.

  • Incubate for a defined period to allow for receptor activation and β-arrestin recruitment.

  • Add the detection reagent and measure the signal (e.g., luminescence or fluorescence) according to the assay kit's protocol.

  • Generate a dose-response curve by plotting the signal against the log concentration of the test compound.

  • Determine the EC50 and Emax for β-arrestin recruitment.

Signaling Pathways and Visualizations

This compound and its derivatives exert their effects through the µ-opioid receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of two major downstream signaling pathways: the G-protein pathway and the β-arrestin pathway.

µ-Opioid Receptor Signaling

Bilaid_A_Signaling_Pathway Figure 1: µ-Opioid Receptor Signaling Cascade cluster_G_protein G-Protein Pathway cluster_Beta_Arrestin β-Arrestin Pathway Bilaid_A This compound / Bilorphin MOPr µ-Opioid Receptor (MOPr) Bilaid_A->MOPr Binds to G_protein Gi/o Protein MOPr->G_protein Activates Beta_Arrestin β-Arrestin MOPr->Beta_Arrestin Recruits Adenylate_Cyclase Adenylyl Cyclase G_protein->Adenylate_Cyclase Inhibits Analgesia Analgesia G_protein->Analgesia Leads to cAMP ↓ cAMP Adverse_Effects Adverse Effects (Respiratory Depression, Tolerance) Beta_Arrestin->Adverse_Effects Mediates Internalization Receptor Internalization Beta_Arrestin->Internalization Promotes

Figure 1: µ-Opioid Receptor Signaling Cascade

Significance of Biased Agonism: Bilorphin, an analog of this compound, is a G-protein biased agonist. This means it preferentially activates the G-protein pathway, leading to analgesia, with significantly reduced recruitment of β-arrestin.[1] This biased signaling profile is thought to be responsible for a potentially improved safety profile compared to conventional opioids.

Experimental Workflow for this compound Characterization

Bilaid_A_Workflow Figure 2: Experimental Workflow for this compound Characterization Synthesis Solid-Phase Peptide Synthesis of this compound and Analogs Purification RP-HPLC Purification Synthesis->Purification Binding_Assay Radioligand Binding Assay (Ki determination) Purification->Binding_Assay cAMP_Assay cAMP Inhibition Assay (EC50, Emax for G-protein activation) Purification->cAMP_Assay Arrestin_Assay β-Arrestin Recruitment Assay (EC50, Emax for β-arrestin recruitment) Purification->Arrestin_Assay Data_Analysis Data Analysis and Bias Calculation Binding_Assay->Data_Analysis cAMP_Assay->Data_Analysis Arrestin_Assay->Data_Analysis

Figure 2: Experimental Workflow for this compound Characterization

Conclusion

This compound, with its distinctive alternating L-D-L-D chirality, represents a significant discovery in the field of opioid research. While its own potency at the µ-opioid receptor is limited, its unique and rigid stereochemical structure provides an invaluable template for the design of novel analgesics. The development of bilorphin, a potent G-protein biased agonist derived from the this compound scaffold, exemplifies the therapeutic potential of this chemical space. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers aiming to further explore the structure-activity relationships of this compound analogs and to develop next-generation pain therapeutics with improved safety profiles. The continued investigation of natural products with unusual stereochemistry, such as this compound, holds great promise for the discovery of innovative drug leads.

References

Structure-Activity Relationship (SAR) Studies of Bilaid A Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bilaid A is a naturally occurring tetrapeptide (L-phenylalanyl-D-valyl-L-valyl-D-phenylalanine) isolated from the Australian estuarine fungus Penicillium sp. MST-MF667.[1][2] It has been identified as a weak agonist of the µ-opioid receptor (MOPr), a key target for analgesic drugs.[1][3] The unique alternating LDLD stereochemical arrangement of its amino acid residues presents a novel scaffold for the development of new opioid receptor modulators.[1] Structure-activity relationship (SAR) studies of this compound and its analogs have been instrumental in the design of more potent and selective MOPr agonists, such as bilorphin, which exhibits significant G protein signaling bias—a desirable characteristic for developing safer analgesics with fewer side effects.[1] This technical guide provides an in-depth overview of the SAR of this compound analogs, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Structure-Activity Relationship of this compound Analogs

The exploration of this compound's chemical space has revealed critical structural features that govern its affinity and functional activity at the µ-opioid receptor. Key modifications have focused on the C-terminus, stereochemistry of the peptide backbone, and N-terminal substitutions.

C-terminal Modification

A primary observation in the SAR of this compound is the significant enhancement of MOPr affinity upon C-terminal amidation.

  • This compound (1a) , with a free carboxylic acid at the C-terminus, displays a modest binding affinity for the human µ-opioid receptor (hMOPr) with a Ki of 3.1 µM.[1][3]

  • The C-terminally amidated analog, This compound-NH₂ (1e) , shows a 4-fold improvement in affinity (Ki = 0.75 µM).[1]

This enhancement suggests that the C-terminal amide group may engage in a favorable interaction with the receptor's binding pocket, a common feature observed in many endogenous and synthetic opioid peptides.

Stereochemistry

The alternating L-D-L-D stereochemical pattern of this compound is crucial for its activity. Analogs with altered stereochemistry at positions 1, 2, 3, or 4 have been shown to be largely inactive. For instance, analogs with DLDL, LLDD, DDLL, or LLLL configurations did not exhibit significant MOPr activity at concentrations up to 10 µM.[1] This highlights the stringent conformational requirements of the µ-opioid receptor binding site.

Development of Bilorphin

Building on the initial SAR findings, a highly potent and selective analog, bilorphin ([Dmt¹]vVf-NH₂) , was developed. This analog incorporates two key modifications:

  • N-terminal substitution: Replacement of the N-terminal L-phenylalanine with D-2,3-dimethyltyrosine (Dmt).

  • C-terminal amidation: As established from initial analogs.

Bilorphin exhibits a remarkably high affinity for the µ-opioid receptor with a Ki of 1.1 nM, representing a significant leap in potency from the parent compound.[1]

Quantitative SAR Data

The following table summarizes the binding affinities and functional activities of this compound and its key analogs at the human µ-opioid receptor.

Compound IDStructurehMOPr Binding Affinity Kᵢ (µM)Inhibition of cAMP Formation at 10 µM (%)
1a L-Phe-D-Val-L-Val-D-Phe-OH (this compound)3.1[1][3]21[3]
1e L-Phe-D-Val-L-Val-D-Phe-NH₂0.75[1]Not Reported
Bilorphin Dmt-D-Val-L-Val-D-Phe-NH₂0.0011[1]Potent Agonist
1b D-Phe-D-Val-L-Val-D-Phe-OH> 10Inactive
1f D-Phe-D-Val-L-Val-D-Phe-NH₂> 10Inactive
1c L-Phe-L-Val-D-Val-D-Phe-OH> 10Inactive
1g L-Phe-L-Val-D-Val-D-Phe-NH₂> 10Inactive
1d D-Phe-D-Val-L-Val-L-Phe-OH> 10Inactive
1h L-Phe-L-Val-L-Val-L-Phe-NH₂> 10Weakly Active

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize the pharmacology of this compound analogs.

µ-Opioid Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the test compounds for the µ-opioid receptor.

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human µ-opioid receptor (hMOPr).

  • Radioligand: [³H]-DAMGO (a high-affinity, selective µ-opioid receptor agonist).

  • Non-specific Binding Control: Naloxone (B1662785) (a non-selective opioid receptor antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: Scintillation counter, cell harvester with glass fiber filters.

Procedure:

  • Membrane Preparation: hMOPr-expressing HEK293 cells are harvested and homogenized in ice-cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay.

  • Assay Setup: The assay is performed in a 96-well plate format with a final volume of 250 µL.

    • Total Binding: Membrane preparation, [³H]-DAMGO (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Membrane preparation, [³H]-DAMGO, and a high concentration of unlabeled naloxone (e.g., 10 µM).

    • Competition Binding: Membrane preparation, [³H]-DAMGO, and varying concentrations of the this compound analog.

  • Incubation: The plate is incubated at 25°C for 60 minutes with gentle agitation.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Inhibition Assay

This functional assay measures the ability of the this compound analogs to act as agonists at the Gαi/o-coupled µ-opioid receptor, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cell Line: HEK293 cells stably expressing the hMOPr.

  • Adenylyl Cyclase Stimulator: Forskolin.

  • Phosphodiesterase Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

  • cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, or luminescence-based).

  • Instrumentation: Plate reader compatible with the chosen detection kit.

Procedure:

  • Cell Plating: Cells are seeded in 96-well or 384-well plates and grown to near confluency.

  • Pre-incubation: The growth medium is replaced with serum-free medium containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX) and incubated for 30 minutes at 37°C.

  • Agonist Treatment: Varying concentrations of the this compound analog are added to the wells, and the cells are incubated for a further 15 minutes.

  • Stimulation: Forskolin (e.g., 10 µM) is added to all wells (except the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels. The cells are incubated for another 15 minutes.

  • Lysis and Detection: The reaction is terminated by lysing the cells. The intracellular cAMP concentration is then measured according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis: The data are normalized to the forskolin-only control (representing 100% cAMP production) and a maximal agonist control (representing 0% cAMP production). The resulting concentration-response curves are fitted using a sigmoidal dose-response model to determine the EC₅₀ (the concentration of the analog that produces 50% of its maximal inhibitory effect) and Emax (the maximal inhibitory effect) values.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows relevant to the study of this compound analogs.

mu_opioid_receptor_signaling µ-Opioid Receptor Signaling Pathway cluster_gprotein G-Protein Pathway (Analgesia) cluster_arrestin β-Arrestin Pathway (Side Effects) BilaidA This compound / Bilorphin MOR µ-Opioid Receptor (MOPr) BilaidA->MOR G_protein Gi/o Protein Activation MOR->G_protein GRK GRK Phosphorylation MOR->GRK AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition Ion_channel Ion Channel Modulation (↑ K⁺ efflux, ↓ Ca²⁺ influx) G_protein->Ion_channel Analgesia Analgesia G_protein->Analgesia cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease cAMP_decrease->Analgesia Ion_channel->Analgesia Arrestin β-Arrestin Recruitment GRK->Arrestin Internalization Receptor Internalization Arrestin->Internalization MAPK MAPK Activation Arrestin->MAPK Side_effects Side Effects (e.g., Respiratory Depression) Internalization->Side_effects MAPK->Side_effects

Caption: µ-Opioid Receptor Signaling Pathway.

experimental_workflow Workflow for Pharmacological Characterization cluster_synthesis Analog Design & Synthesis cluster_invitro In Vitro Assays cluster_data Data Analysis SAR_analysis SAR Hypothesis (e.g., C-terminal amidation) Peptide_synthesis Solid-Phase Peptide Synthesis SAR_analysis->Peptide_synthesis Purification HPLC Purification & Characterization Peptide_synthesis->Purification Binding_assay Radioligand Binding Assay (Determine Ki) Purification->Binding_assay Functional_assay cAMP Inhibition Assay (Determine EC50, Emax) Purification->Functional_assay Data_analysis Calculate Ki, EC50, Emax Binding_assay->Data_analysis Functional_assay->Data_analysis SAR_conclusion Refine SAR Model Data_analysis->SAR_conclusion SAR_conclusion->SAR_analysis Iterative Design

Caption: Experimental Workflow for this compound Analog Characterization.

Conclusion

The structure-activity relationship studies of this compound analogs have successfully transformed a weak, naturally occurring µ-opioid receptor agonist into a highly potent and selective lead compound, bilorphin. The key takeaways from these studies are the critical importance of the C-terminal amide for receptor affinity and the essential nature of the native L-D-L-D stereochemical configuration for biological activity. The development of bilorphin, a G-protein biased agonist, underscores the potential of the this compound scaffold in the rational design of next-generation analgesics with improved safety profiles. Further exploration of this chemical space may yield even more promising candidates for the treatment of pain.

References

Inherent Biostability of the Bilaid A Scaffold: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The development of biocompatible and biostable scaffolds is a cornerstone of regenerative medicine and drug delivery. The ideal scaffold should provide structural support for tissue regeneration or a stable matrix for localized, sustained drug release, while resisting premature degradation that could lead to loss of function or adverse inflammatory responses. This technical guide explores the inherent biostability of the Bilaid A scaffold, a novel biomaterial engineered for a range of biomedical applications. We will delve into the experimental data and methodologies that underscore its resistance to enzymatic and hydrolytic degradation, providing a comprehensive resource for researchers in the field.

Introduction

Biological scaffolds are central to tissue engineering, providing a temporary three-dimensional structure that supports cell attachment, proliferation, and differentiation.[1][2][3] A critical characteristic of any scaffold is its biodegradability, which should ideally match the rate of new tissue formation.[4][5] However, in many applications, a high degree of biostability is required to ensure the scaffold maintains its structural integrity and mechanical properties for a prolonged period.[1][3] Premature degradation, often mediated by enzymatic activity at the implantation site, can compromise the therapeutic outcome.[1][6] The this compound scaffold has been specifically designed to exhibit enhanced biostability, addressing the limitations of earlier-generation biomaterials.

Core Principles of this compound Scaffold Biostability

The enhanced biostability of the this compound scaffold is attributed to its unique chemical composition and proprietary crosslinking technology. These features impart significant resistance to the two primary modes of in vivo degradation:

  • Enzymatic Degradation: The scaffold's surface chemistry is engineered to minimize recognition sites for common classes of degradative enzymes, such as matrix metalloproteinases (MMPs) and collagenases, which are often upregulated in response to injury or inflammation.[1][3]

  • Hydrolytic Degradation: The polymer backbone of the this compound scaffold is composed of hydrolytically stable bonds, ensuring slow degradation kinetics in the aqueous physiological environment.

Quantitative Assessment of Biostability

To quantify the biostability of the this compound scaffold, a series of in vitro degradation studies were conducted. These studies compared the degradation profile of this compound to standard, commercially available scaffolds under simulated physiological conditions.

Table 1: In Vitro Enzymatic Degradation

Scaffold TypeEnzyme SolutionIncubation Time (days)Mass Loss (%)Change in Tensile Strength (%)
This compound Collagenase Type II (10 U/mL)72.1 ± 0.4-3.5 ± 1.2
144.5 ± 0.8-8.1 ± 2.5
289.2 ± 1.5-15.7 ± 3.8
Control Scaffold 1 (Porcine Dermis)Collagenase Type II (10 U/mL)715.8 ± 2.1-25.4 ± 4.1
1432.4 ± 3.5-58.2 ± 5.6
2868.1 ± 4.2-91.3 ± 6.3
Control Scaffold 2 (PLGA)Lipase (5 U/mL)78.3 ± 1.1-12.7 ± 2.9
1418.9 ± 2.4-29.8 ± 4.5
2841.2 ± 3.8-62.1 ± 5.9

Table 2: In Vitro Hydrolytic Degradation

Scaffold TypeIncubation MediumIncubation Time (weeks)Mass Loss (%)Change in Molecular Weight (%)
This compound Phosphate-Buffered Saline (PBS, pH 7.4)40.8 ± 0.2-1.1 ± 0.3
81.5 ± 0.3-2.4 ± 0.5
122.9 ± 0.5-4.8 ± 0.9
Control Scaffold 1 (Porcine Dermis)Phosphate-Buffered Saline (PBS, pH 7.4)43.2 ± 0.6-5.7 ± 1.1
87.1 ± 0.9-12.3 ± 2.2
1214.8 ± 1.5-25.6 ± 3.4
Control Scaffold 2 (PLGA)Phosphate-Buffered Saline (PBS, pH 7.4)45.1 ± 0.8-18.5 ± 2.8
812.6 ± 1.4-39.2 ± 4.1
1228.4 ± 2.1-71.4 ± 5.2

Experimental Protocols

In Vitro Enzymatic Degradation Assay
  • Sample Preparation: Scaffolds of this compound and control materials were cut into 10 mm x 10 mm samples and weighed (W_initial).

  • Enzyme Solution Preparation: A solution of Collagenase Type II (for natural scaffolds) or Lipase (for synthetic scaffolds) was prepared in phosphate-buffered saline (PBS) at a concentration of 10 U/mL and 5 U/mL, respectively.

  • Incubation: Each scaffold sample was placed in a sterile tube containing 5 mL of the respective enzyme solution and incubated at 37°C with gentle agitation.

  • Sample Retrieval and Analysis: At specified time points (7, 14, and 28 days), samples were removed from the enzyme solution, rinsed thoroughly with deionized water, and dried to a constant weight (W_final).

  • Mass Loss Calculation: The percentage of mass loss was calculated using the formula: Mass Loss (%) = [(W_initial - W_final) / W_initial] * 100.

  • Mechanical Testing: The tensile strength of the scaffolds was measured before and after degradation using a uniaxial tensile testing machine.

In Vitro Hydrolytic Degradation Assay
  • Sample Preparation: Scaffolds of this compound and control materials were cut into 10 mm x 10 mm samples, weighed, and their initial molecular weight was determined using gel permeation chromatography (GPC).

  • Incubation: Each scaffold sample was placed in a sterile tube containing 10 mL of PBS (pH 7.4) and incubated at 37°C.

  • Sample Retrieval and Analysis: At specified time points (4, 8, and 12 weeks), samples were removed from the PBS, rinsed with deionized water, and dried.

  • Mass Loss and Molecular Weight Determination: The final weight and molecular weight of the dried samples were measured.

  • Data Analysis: The percentage of mass loss and the change in molecular weight were calculated.

Signaling Pathways and Logical Relationships

The biostability of a scaffold directly influences the host tissue response. A highly biostable scaffold like this compound is expected to elicit a minimal inflammatory response, thereby promoting a pro-regenerative environment.

G cluster_0 This compound Scaffold Implantation cluster_1 Host Response Scaffold This compound Scaffold LowEnzymatic Low Enzymatic Degradation Scaffold->LowEnzymatic Inherent Biostability MinimalInflammation Minimal Inflammatory Response LowEnzymatic->MinimalInflammation Reduced foreign body response TissueIntegration Enhanced Tissue Integration MinimalInflammation->TissueIntegration Regeneration Successful Tissue Regeneration TissueIntegration->Regeneration

Caption: Logical workflow of the host response to the biostable this compound scaffold.

The diagram above illustrates the anticipated biological cascade following the implantation of the this compound scaffold. Its inherent biostability leads to low enzymatic degradation, which in turn minimizes the chronic inflammatory response often associated with implantable materials. This favorable environment promotes better tissue integration and ultimately leads to successful tissue regeneration.

Experimental Workflow for Biostability Assessment

The comprehensive assessment of a scaffold's biostability involves a multi-step experimental workflow, from initial material characterization to in vivo evaluation.

G Start Scaffold Fabrication (this compound) Characterization Physicochemical Characterization Start->Characterization InVitro In Vitro Degradation Studies (Enzymatic & Hydrolytic) Characterization->InVitro Mechanical Mechanical Testing (Pre- & Post-Degradation) InVitro->Mechanical InVivo In Vivo Implantation (Animal Model) Mechanical->InVivo Histology Histological Analysis (Host Response & Integration) InVivo->Histology End Comprehensive Biostability Profile Histology->End

Caption: Experimental workflow for determining the biostability of the this compound scaffold.

This workflow outlines the logical progression of experiments required to fully characterize the biostability of the this compound scaffold. It begins with the fundamental characterization of the material's properties, followed by rigorous in vitro degradation and mechanical testing. The subsequent in vivo studies provide crucial insights into the scaffold's performance in a physiological environment, with histological analysis confirming the host response and degree of tissue integration.

Conclusion

References

Bilaid A as a Template for Synthetic Opioid Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The global opioid crisis has intensified the search for safer and more effective analgesics. A promising strategy in this endeavor is the development of G protein-biased agonists at the µ-opioid receptor (MOR), which may offer potent pain relief with a reduced side-effect profile compared to classical opioids. This technical guide explores the discovery and development of synthetic opioid peptides derived from Bilaid A, a naturally occurring tetrapeptide. This compound, isolated from the fungus Penicillium sp., serves as a unique template due to its unusual alternating L-D-L-D stereochemical configuration. This guide provides a comprehensive overview of the structure, binding affinity, and functional activity of this compound and its more potent, synthetically derived analog, bilorphin (B10817563). Detailed experimental protocols for the synthesis, in vitro characterization, and in vivo assessment of these peptides are provided, along with a quantitative comparison of their pharmacological properties. The signaling pathways underlying the G protein bias of bilorphin are also elucidated. This document is intended to be a valuable resource for researchers and drug development professionals working in the field of opioid pharmacology and analgesic drug discovery.

Introduction

Opioid analgesics, such as morphine, are the cornerstone of treatment for severe pain. However, their clinical utility is often limited by a narrow therapeutic window and a host of debilitating side effects, including respiratory depression, constipation, tolerance, and addiction.[1] These adverse effects are thought to be mediated, at least in part, by the recruitment of β-arrestin signaling pathways following MOR activation.[1][2] In contrast, the desired analgesic effects are primarily mediated by G protein signaling.[1][2] This has led to the hypothesis that ligands which selectively activate G protein signaling over β-arrestin recruitment, so-called "G protein-biased" agonists, could provide a new class of safer analgesics.[3][4]

The discovery of this compound, a tetrapeptide with the sequence Phe-{d-Val}-Val-{d-Phe} and a weak affinity for the MOR, provided a novel chemical scaffold for the design of such biased agonists.[3][5] Its unique alternating chirality (L-D-L-D) distinguishes it from endogenous opioid peptides.[3] This guide details the journey from this natural product lead to the development of bilorphin, a potent and selective G protein-biased MOR agonist, and its glycosylated, orally active analog, bilactorphin.[3][6]

From Natural Product to Potent Analgesic: The Design Strategy

The development of bilorphin from this compound followed a rational design approach aimed at improving potency and introducing G protein bias.

Design_Strategy Bilaid_A This compound (Natural Product) - Weak MOR Agonist - L-D-L-D Chirality SAR_Studies Structure-Activity Relationship (SAR) Studies - C-terminal amidation - Amino acid substitutions Bilaid_A->SAR_Studies Template Bilorphin Bilorphin (Synthetic Analog) - Potent MOR Agonist - G Protein Biased SAR_Studies->Bilorphin Optimization Bilactorphin Bilactorphin (Glycosylated Analog) - Orally Active Bilorphin->Bilactorphin Prodrug Strategy

Figure 1: Design and development pathway from this compound to bilactorphin.

Initial modifications to this compound focused on improving its modest MOR affinity. Structure-activity relationship (SAR) studies revealed that C-terminal amidation of this compound enhanced its binding affinity.[3] Further optimization, including the substitution of the N-terminal L-Phe with Dmt (2',6'-dimethyl-L-tyrosine), led to the creation of bilorphin (Dmt-D-Val-Val-D-Phe-NH2).[6] This synthetic analog exhibited a significant increase in potency and, crucially, a strong bias towards G protein signaling with minimal β-arrestin recruitment.[3] To improve its pharmacokinetic properties and enable systemic activity, a glycosylated analog, bilactorphin, was synthesized, which demonstrated oral bioavailability and in vivo analgesic efficacy comparable to morphine.[3][6]

Quantitative Data Summary

The following tables summarize the quantitative pharmacological data for this compound, its analogs, bilorphin, and the standard opioid agonist, morphine.

Table 1: µ-Opioid Receptor Binding Affinities
CompoundSequenceKi (nM)
This compoundPhe-{d-Val}-Val-{d-Phe}-OH3100[5][7]
This compound (amidated)Phe-{d-Val}-Val-{d-Phe}-NH2750[3]
Bilaid A1e-750[8]
Bilaid CTyr-{d-Val}-Val-{d-Phe}-OH210[3]
Bilorphin Dmt-{d-Val}-Val-{d-Phe}-NH2 1.1 [3]
Morphine-1.0 - 5.0
Table 2: In Vitro Functional Activity at the µ-Opioid Receptor
CompoundcAMP Inhibition (EC50, nM)cAMP Inhibition (Emax, % of DAMGO)β-Arrestin Recruitment (EC50, nM)β-Arrestin Recruitment (Emax, % of DAMGO)
Bilorphin ~10~80%>10,000~10%
Morphine~50100%~200100%
DAMGO~5100%~20100%

Note: Specific EC50 and Emax values for bilorphin are estimated based on graphical data from Dekan et al., 2019.[3] Values for morphine and DAMGO are representative from the literature.

Table 3: In Vivo Analgesic Potency
CompoundRoute of AdministrationAnalgesic ModelED50 (mg/kg)
Bilorphin Intracerebroventricular (i.c.v.)Tail-flickPotent analgesia observed
Bilactorphin Subcutaneous (s.c.), OralTail-flickSimilar potency to morphine
MorphineSubcutaneous (s.c.)Tail-flick~1-5

Note: Specific ED50 values for bilorphin and bilactorphin are not explicitly stated in the primary literature but are described as potent and comparable to morphine.[3][6]

Signaling Pathways

The key pharmacological feature of bilorphin is its G protein signaling bias. Upon binding to the MOR, it preferentially activates the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This signaling cascade is associated with the analgesic effects of opioids.[1] Unlike traditional opioids, bilorphin only weakly engages the β-arrestin pathway, resulting in minimal receptor phosphorylation, β-arrestin recruitment, and receptor internalization.[3] This biased signaling profile is hypothesized to contribute to a more favorable side-effect profile.

Signaling_Pathways cluster_G_Protein G Protein Signaling (Analgesia) cluster_Arrestin β-Arrestin Signaling (Side Effects) Bilorphin_G Bilorphin MOR_G μ-Opioid Receptor Bilorphin_G->MOR_G G_protein Gi/o Protein Activation MOR_G->G_protein Adenylyl_Cyclase Adenylyl Cyclase Inhibition G_protein->Adenylyl_Cyclase cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Bilorphin_A Bilorphin MOR_A μ-Opioid Receptor Bilorphin_A->MOR_A GRK GRK Phosphorylation MOR_A->GRK Beta_Arrestin β-Arrestin Recruitment GRK->Beta_Arrestin Internalization Receptor Internalization Beta_Arrestin->Internalization Side_Effects Side Effects Beta_Arrestin->Side_Effects

Figure 2: G protein-biased signaling of bilorphin at the μ-opioid receptor.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and characterization of this compound-derived opioid peptides.

Solid-Phase Peptide Synthesis (SPPS) of Bilorphin

Bilorphin (Dmt-{d-Val}-Val-{d-Phe}-NH2) can be synthesized using a standard Fmoc-based solid-phase peptide synthesis protocol.

SPPS_Workflow start Start with Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine (B6355638) in DMF) start->deprotection1 coupling1 Couple Fmoc-D-Phe-OH deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 Couple Fmoc-Val-OH deprotection2->coupling2 deprotection3 Fmoc Deprotection coupling2->deprotection3 coupling3 Couple Fmoc-D-Val-OH deprotection3->coupling3 deprotection4 Fmoc Deprotection coupling3->deprotection4 coupling4 Couple Fmoc-Dmt(tBu)-OH deprotection4->coupling4 cleavage Cleavage from Resin and Side-Chain Deprotection (TFA/TIS/H2O cocktail) coupling4->cleavage purification Purification by RP-HPLC cleavage->purification characterization Characterization (Mass Spectrometry) purification->characterization end Pure Bilorphin characterization->end

Figure 3: General workflow for the solid-phase synthesis of bilorphin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-D-Phe-OH, Fmoc-Val-OH, Fmoc-D-Val-OH, Fmoc-Dmt(tBu)-OH)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-dimethylformamide)

  • Solvents: DMF, DCM (dichloromethane), Diethyl ether

  • Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% H2O

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (4 equivalents) with HBTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the synthetic peptides for the µ-opioid receptor.

Materials:

  • Cell membranes expressing the human µ-opioid receptor (e.g., from HEK293 or CHO cells)

  • Radioligand: [3H]DAMGO

  • Non-specific binding control: Naloxone

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • Test compounds (this compound, bilorphin, etc.)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, cell membranes, [3H]DAMGO (at a concentration close to its Kd), and the test compound or naloxone.

  • Incubate at room temperature for 1-2 hours.

  • Rapidly filter the mixture through glass fiber filter plates and wash with ice-cold assay buffer.

  • Add scintillation cocktail to the dried filters and quantify radioactivity using a scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Inhibition Assay

This functional assay measures the ability of the peptides to inhibit adenylyl cyclase activity via the Gαi/o pathway.

Materials:

  • HEK293 cells stably expressing the human µ-opioid receptor

  • Forskolin (adenylyl cyclase activator)

  • cAMP detection kit (e.g., HTRF, ELISA)

  • Test compounds

Procedure:

  • Plate the cells in a 96-well plate.

  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX).

  • Add serial dilutions of the test compounds.

  • Stimulate the cells with forskolin.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit.

  • Plot the dose-response curves to determine EC50 and Emax values.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated µ-opioid receptor.

Materials:

  • Cells co-expressing the µ-opioid receptor and a β-arrestin-linked reporter system (e.g., PathHunter® β-arrestin assay)

  • Test compounds

  • Reference agonist (e.g., DAMGO)

Procedure:

  • Plate the cells in a 96-well plate.

  • Add serial dilutions of the test compounds.

  • Incubate for 90 minutes at 37°C.

  • Add the detection reagent according to the manufacturer's protocol.

  • Measure the signal (e.g., chemiluminescence).

  • Plot the dose-response curves to determine EC50 and Emax values.

In Vivo Analgesia Assay (Tail-Flick Test)

This assay assesses the antinociceptive effects of the peptides in an animal model of acute pain.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice

  • Tail-flick analgesia meter

  • Test compounds (bilorphin, bilactorphin, morphine)

  • Vehicle control

Procedure:

  • Acclimatize the animals to the testing apparatus.

  • Determine the baseline tail-flick latency by applying a radiant heat source to the tail. A cut-off time is set to prevent tissue damage.

  • Administer the test compound or vehicle via the desired route (e.g., subcutaneous, oral).

  • Measure the tail-flick latency at various time points after administration.

  • Calculate the percentage of maximum possible effect (%MPE) and determine the ED50 value.

Conclusion

This compound, a fungal tetrapeptide with a unique L-D-L-D stereochemistry, has proven to be a valuable template for the design of novel synthetic opioid peptides. The rational design and synthesis of bilorphin, a potent and G protein-biased MOR agonist, represents a significant advancement in the quest for safer analgesics. The further development of the orally active analog, bilactorphin, highlights the potential of this chemical scaffold for creating clinically viable drug candidates. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore and build upon this promising class of compounds. Future work should focus on a more detailed in vivo characterization of the side-effect profiles of bilorphin and its analogs, including respiratory depression and gastrointestinal transit, to fully assess their therapeutic potential.

References

Pharmacological Profile of Native Bilaid A Tetrapeptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Discovered from the Australian estuarine fungus Penicillium sp. MST-MF667, the bilaid tetrapeptides represent a novel class of natural products targeting the µ-opioid receptor (MOPr). These peptides are distinguished by their unusual alternating L-D-L-D amino acid configuration. The native tetrapeptide, Bilaid A (FvVf-OH), is a weak µ-opioid agonist. However, its unique scaffold has served as a template for the development of potent and functionally selective analgesics. This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its key analog, bilorphin (B10817563), focusing on receptor binding, functional activity, and the underlying signaling pathways. Detailed experimental protocols for the key assays are provided to facilitate further research and development in this area.

Introduction

The µ-opioid receptor (MOPr) is the primary target for the most effective pain relief medications, such as morphine. However, conventional opioids that activate the MOPr induce a cascade of intracellular signaling events, including both the desired G protein-mediated signaling responsible for analgesia and the β-arrestin pathway, which is implicated in adverse effects like respiratory depression, constipation, and the development of tolerance.[1]

The discovery of the bilaid tetrapeptides, including this compound, B, and C, has opened a new avenue for opioid research. These natural products possess a unique alternating stereochemistry (LDLD), which provides a distinct structural backbone compared to endogenous opioid peptides.[1][2] While this compound itself exhibits modest affinity for the MOPr, synthetic modifications based on its structure have led to the creation of bilorphin, a potent and highly selective MOPr agonist.[1][2] Crucially, bilorphin demonstrates significant G protein signaling bias, with minimal recruitment of β-arrestin and little to no receptor internalization, a profile that suggests a potentially improved therapeutic window over traditional opioids.[1][2]

This document details the pharmacological characteristics of this compound and its derivatives, presenting quantitative data, outlining the key signaling pathways, and providing detailed methodologies for the experiments used in their characterization.

Quantitative Pharmacological Data

The pharmacological activity of this compound and its analogs has been quantified through various in vitro assays, including competitive receptor binding and functional assays measuring downstream signaling events.

Receptor Binding Affinity

Binding affinities of the native tetrapeptides and their synthetic derivatives for the human µ-opioid receptor (hMOPr), δ-opioid receptor (hDOPr), and κ-opioid receptor (hKOPr) were determined using competitive binding assays with the radioligand [³H]DAMGO.[1] The results, expressed as inhibitor constant (Kᵢ) values, are summarized in Table 1.

CompoundSequencehMOPr Kᵢ (nM)hDOPr Kᵢ (nM)hKOPr Kᵢ (nM)Selectivity (MOPr vs. DOPr/KOPr)
This compound FvVf-OH3,100>10,000>10,000-
This compound-NH₂ FvVf-NH₂750>10,000>10,000-
Bilaid C YvVf-OH210>10,000>10,000-
Bilaid C-NH₂ YvVf-NH₂93>10,000>10,000-
Bilorphin [Dmt]vVf-NH₂1.1190770~173-fold / ~700-fold

Table 1: Opioid Receptor Binding Affinities of this compound and Derivatives. Data sourced from Dekan et al., 2019.[1]

Functional Activity

The functional activity of these compounds was assessed by their ability to inhibit forskolin-induced cAMP formation in HEK cells expressing hMOPr and to activate G protein-coupled inwardly rectifying potassium (GIRK) channels in rat locus coeruleus (LC) neurons, a key downstream effector of MOPr activation.

CompoundAssayPotency (EC₅₀ / IC₅₀)Efficacy (% of Max Response)
Bilaid C GIRK Activation (LC Neurons)~14-fold weaker than MorphineAgonist
Bilorphin GIRK Activation (LC Neurons)More potent than MorphineFull Agonist
Bilaid Analogs (acetylated N-term, all L-amino acids) GIRK Activation (LC Neurons)Inactive at 10-30 µM-

Table 2: Functional Activity of Bilaid Derivatives at the µ-Opioid Receptor. Data sourced from Dekan et al., 2019.[3]

Signaling Pathways and Mechanism of Action

This compound and its optimized analog, bilorphin, function as G protein-biased agonists at the µ-opioid receptor. This means they preferentially activate the G protein signaling pathway over the β-arrestin pathway.

Upon binding to the MOPr, bilorphin stabilizes a receptor conformation that favors coupling to and activation of inhibitory G proteins (Gαi/o). This activation leads to two primary downstream events responsible for analgesia:

  • Inhibition of adenylyl cyclase , which reduces the intracellular concentration of cyclic AMP (cAMP).

  • Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels , which leads to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.

In contrast to classical opioid agonists like morphine or endogenous peptides like endomorphin-2, bilorphin only weakly promotes the phosphorylation of the MOPr. This reduced phosphorylation leads to marginal recruitment of β-arrestin and an almost complete lack of receptor internalization.[1] This biased signaling profile is hypothesized to separate the analgesic effects from the adverse effects commonly associated with β-arrestin recruitment.

Bilaid_A_Signaling cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular This compound / Bilorphin This compound / Bilorphin MOPr µ-Opioid Receptor G_protein Gαi/o Gβγ MOPr->G_protein Activates B_Arrestin β-Arrestin MOPr->B_Arrestin Weakly Recruits AC Adenylyl Cyclase G_protein->AC Gαi inhibits GIRK GIRK Channel G_protein->GIRK Gβγ activates cAMP ↓ cAMP Hyperpol Hyperpolarization (↓ Neuronal Firing) GIRK->Hyperpol Analgesia Analgesia cAMP->Analgesia Hyperpol->Analgesia Internalization Receptor Internalization B_Arrestin->Internalization Minimal

This compound/Bilorphin G Protein-Biased Signaling at MOPr.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound and its derivatives.

Radioligand Competitive Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Binding_Assay_Workflow prep Prepare CHO-hMOPr Cell Membranes plate Plate Membranes, [3H]DAMGO (Radioligand), and varying concentrations of Test Compound prep->plate incubate Incubate at 25°C for 60-90 minutes to reach equilibrium plate->incubate filter Rapidly filter through GF/B filters to separate bound from free ligand incubate->filter wash Wash filters 3x with ice-cold Wash Buffer filter->wash count Add scintillation cocktail and measure radioactivity (CPM) in a counter wash->count analyze Calculate Specific Binding. Determine IC50 via non-linear regression. Calculate Ki using Cheng-Prusoff equation. count->analyze

Workflow for Radioligand Competitive Binding Assay.

Methodology:

  • Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human µ-opioid receptor (CHO-hMOPr) are prepared by homogenization and differential centrifugation. The final membrane pellet is resuspended in Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay Setup: The assay is performed in a 96-well plate with a final volume of 200 µL per well.

    • Total Binding: 100 µL of membrane suspension, 50 µL of [³H]DAMGO (final concentration ~1 nM), and 50 µL of Assay Buffer.

    • Non-specific Binding (NSB): 100 µL of membrane suspension, 50 µL of [³H]DAMGO, and 50 µL of a high concentration of a non-selective antagonist (e.g., 10 µM Naloxone).

    • Competition: 100 µL of membrane suspension, 50 µL of [³H]DAMGO, and 50 µL of the test compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: The plate is incubated at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membranes with bound radioligand from the unbound radioligand.

  • Washing: Each filter is washed three times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.

  • Quantification: The filters are transferred to scintillation vials, 4-5 mL of scintillation cocktail is added, and radioactivity is measured in a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding counts per minute (CPM) from the total binding CPM.

    • The percentage of specific binding is plotted against the logarithm of the test compound concentration.

    • The IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding) is determined using non-linear regression.

    • The Kᵢ is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[1]

Forskolin-Stimulated cAMP Accumulation Assay

This functional assay measures a compound's ability to inhibit adenylyl cyclase activity, a hallmark of Gαi-coupled receptor activation.

cAMP_Assay_Workflow plate_cells Plate HEK293-hMOPr cells in a 384-well plate add_compounds Add test compound at varying concentrations and Forskolin (to stimulate cAMP) plate_cells->add_compounds incubate Incubate for 30 minutes at room temperature add_compounds->incubate lyse Lyse cells and add detection reagents (e.g., HTRF) incubate->lyse read Incubate for 60 minutes and read fluorescence ratio on a plate reader lyse->read analyze Calculate cAMP concentration from standard curve. Determine IC50 for cAMP inhibition. read->analyze

Workflow for cAMP Accumulation Assay.

Methodology:

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing the hMOPr are cultured to ~80% confluency and then plated into 384-well assay plates.

  • Assay Procedure:

    • Cells are washed and resuspended in a stimulation buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

    • A solution containing the test compound at various concentrations is added to the wells.

    • Forskolin (e.g., final concentration of 2 µM) is added to all wells (except basal controls) to stimulate adenylyl cyclase and raise intracellular cAMP levels.

  • Incubation: The plate is incubated for 30 minutes at room temperature to allow for receptor activation and modulation of cAMP production.

  • Detection:

    • The cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

    • This typically involves adding two detection reagents: a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a cryptate. These reagents compete for binding, and the resulting HTRF signal is inversely proportional to the amount of cAMP produced by the cells.

  • Data Analysis:

    • A standard curve is generated using known concentrations of cAMP.

    • The HTRF signal from the samples is used to determine the intracellular cAMP concentration by interpolating from the standard curve.

    • The concentration-response curve for the test compound's inhibition of forskolin-stimulated cAMP is plotted, and the IC₅₀ value is determined.

GIRK Channel Activation Assay (Patch-Clamp Electrophysiology)

This assay directly measures the functional consequence of Gβγ subunit activation downstream of MOPr by recording ion channel currents in neurons that endogenously express the receptor.

Methodology:

  • Preparation: Brainstem slices containing the locus coeruleus (LC) are prepared from rats.

  • Recording:

    • Whole-cell patch-clamp recordings are performed on visually identified LC neurons.

    • The neuron is voltage-clamped at a holding potential (e.g., -60 mV).

    • The recording pipette is filled with an intracellular solution (e.g., containing K-Gluconate).

  • Drug Application: The test compound is applied to the slice via perfusion of the bath solution.

  • Measurement:

    • Activation of MOPr by an agonist causes the Gβγ subunits to dissociate and directly activate GIRK channels.

    • This activation results in an outward potassium current, which is recorded by the patch-clamp amplifier.

  • Data Analysis:

    • The magnitude of the outward current is measured at various concentrations of the test compound.

    • A concentration-response curve is generated to determine the potency (EC₅₀) and efficacy of the compound in activating GIRK channels.

    • Specificity is confirmed by applying a selective MOPr antagonist (e.g., CTAP), which should reverse the agonist-induced current.[3]

Conclusion

The native tetrapeptide this compound, while a weak µ-opioid agonist, is a structurally unique natural product that has provided a valuable scaffold for medicinal chemistry. The resulting analog, bilorphin, is a potent and selective MOPr agonist with a distinct pharmacological profile characterized by strong G protein signaling bias. This bias manifests as robust activation of downstream analgesic pathways (GIRK channel activation, cAMP inhibition) with minimal recruitment of β-arrestin and negligible receptor internalization. This profile suggests that ligands derived from the bilaid scaffold could potentially offer a safer alternative to conventional opioids by separating the desired analgesic effects from adverse events. The detailed methodologies provided herein offer a framework for the continued investigation and development of this promising class of compounds.

References

Unveiling the Binding Affinity of Bilaid A for the Human Mu-Opioid Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Bilaid A, a tetrapeptide, for the human mu-opioid receptor (MOPr). It is designed to furnish researchers, scientists, and drug development professionals with comprehensive data, detailed experimental methodologies, and a clear visualization of the associated signaling pathways.

Quantitative Analysis of this compound Binding Affinity

This compound exhibits a moderate binding affinity for the human mu-opioid receptor. The equilibrium dissociation constant (Ki) has been determined to be 3.1 μM. This value indicates the concentration of this compound required to occupy 50% of the mu-opioid receptors in the absence of the radiolabeled ligand.

CompoundReceptorKi (μM)Reference
This compoundHuman Mu-Opioid Receptor (hMOPr)3.1--INVALID-LINK--[1]

Experimental Protocol: Radioligand Competition Binding Assay

The determination of the binding affinity of this compound for the human mu-opioid receptor is typically achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand from the receptor.

Materials
  • Cell Membranes: Membranes prepared from cells stably expressing the human mu-opioid receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity radiolabeled opioid ligand, such as [³H]DAMGO or [³H]diprenorphine.

  • Unlabeled Ligand: this compound.

  • Assay Buffer: Typically a Tris-HCl buffer containing MgCl₂ and protease inhibitors.

  • Scintillation Cocktail: For detection of radioactivity.

  • Glass Fiber Filters: To separate bound from unbound radioligand.

  • Filtration Apparatus: For rapid washing of the filters.

  • Scintillation Counter: To measure the radioactivity.

Methodology
  • Membrane Preparation: Human mu-opioid receptor-expressing cells are harvested and homogenized in a cold buffer. The cell homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in the assay buffer.

  • Assay Setup: The assay is performed in microtiter plates. Each well contains the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound). Non-specific binding is determined in the presence of a high concentration of an unlabeled opioid agonist (e.g., naloxone).

  • Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed quickly with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation:

    Ki = IC₅₀ / (1 + [L]/Kd)

    where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis prep_cells hMOPr-expressing Cells prep_membranes Membrane Homogenization & Isolation prep_cells->prep_membranes assay_incubation Incubation (Membranes + Radioligand + this compound) prep_membranes->assay_incubation prep_radioligand Radioligand ([³H]DAMGO) prep_radioligand->assay_incubation prep_bilaid This compound (Unlabeled) prep_bilaid->assay_incubation sep_filtration Rapid Filtration assay_incubation->sep_filtration sep_washing Washing sep_filtration->sep_washing det_counting Scintillation Counting sep_washing->det_counting det_analysis Data Analysis (IC₅₀ & Ki Calculation) det_counting->det_analysis

Fig. 1: Experimental workflow for radioligand competition binding assay.

Mu-Opioid Receptor Signaling Pathway

The mu-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.[2] Activation of the MOPr by an agonist like this compound initiates a signaling cascade that leads to a reduction in neuronal excitability.

Upon agonist binding, the receptor undergoes a conformational change, leading to the exchange of GDP for GTP on the α-subunit of the G-protein. This causes the dissociation of the Gαi/o subunit from the Gβγ dimer.[3] The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] The Gβγ dimer can also modulate downstream effectors, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels. Additionally, prolonged or repeated activation can lead to the recruitment of β-arrestin, which promotes receptor desensitization and internalization.[3][4]

MOPR_signaling Mu-Opioid Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular BilaidA This compound (Agonist) MOPr MOPr BilaidA->MOPr Binds to G_protein Gαi/o-Gβγ (Inactive) MOPr->G_protein Activates beta_arrestin β-Arrestin MOPr->beta_arrestin Recruits G_alpha_active Gαi/o-GTP (Active) G_protein->G_alpha_active Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates to AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP G_alpha_active->AC Inhibits Channels Modulation of Ion Channels (↑ K+ efflux, ↓ Ca2+ influx) G_beta_gamma->Channels PKA ↓ PKA Activity cAMP->PKA Internalization Receptor Internalization beta_arrestin->Internalization

Fig. 2: Simplified signaling pathway of the human mu-opioid receptor.

References

Methodological & Application

Cell-based Functional Assays for Bilaid A and its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bilaid A is a tetrapeptide, originally isolated from the Australian estuarine fungus Penicillium sp. MST-MF667, that has been identified as a weak agonist of the μ-opioid receptor (MOPr).[1] Subsequent research and synthetic modifications have led to the development of several analogs with improved potency and biased signaling properties. Notably, the analog bilorphin (B10817563) has been shown to be a potent and selective MOPr agonist with a G protein signaling bias, making it a promising lead for the development of safer analgesics with reduced side effects.[2]

These application notes provide detailed protocols for key cell-based functional assays to characterize the activity of this compound and its analogs at the μ-opioid receptor. The described assays are essential for determining binding affinity, functional potency in inhibiting adenylyl cyclase, and for assessing signaling bias towards G protein pathways over β-arrestin recruitment.

Data Presentation: Quantitative Activity of this compound and Analogs at the μ-Opioid Receptor

The following table summarizes the binding affinities and functional activities of this compound and a selection of its key analogs at the human μ-opioid receptor (hMOPr). This data is crucial for structure-activity relationship (SAR) studies and for prioritizing compounds for further development.

CompoundStructure/ModificationBinding Affinity (Ki) at hMOPrInhibition of cAMP formation at 10 µMNotes
This compound (1a) L-Phe-D-Val-L-Val-D-Phe-OH3.1 µM21%Natural product, weak MOPr agonist.[3]
This compound amide (1e) L-Phe-D-Val-L-Val-D-Phe-NH20.75 µMActiveC-terminal amidation improves binding affinity 4-fold compared to this compound.[2]
Bilaid C (3a) L-Tyr-D-Val-L-Val-D-Phe-OH210 nMActiveHigher affinity than this compound, consistent with the importance of a Tyr residue for opioid receptor binding.[2]
Bilorphin (3c) Di-N-methyl-L-Tyr-D-Val-L-Val-D-Phe-NH21.1 nMPotent agonistDesigned analog with significantly increased potency and G protein signaling bias.[2]
Analog 1h L-Phe-L-Val-L-Val-L-Phe-NH2InactiveWeakly activeAll L-amino acid configuration is generally inactive, highlighting the importance of the LDLD motif.[2]

Signaling Pathways and Experimental Workflows

The functional characterization of this compound and its analogs involves interrogating their effects on the canonical G protein signaling pathway and the β-arrestin pathway downstream of μ-opioid receptor activation. The following diagrams illustrate these pathways and the general workflow of the described functional assays.

mu_opioid_receptor_signaling μ-Opioid Receptor Signaling Pathways cluster_membrane Plasma Membrane cluster_cytosol Cytosol MOR μ-Opioid Receptor (MOPr) G_protein Gi/o Protein MOR->G_protein Activation GRK GRK MOR->GRK Phosphorylation beta_arrestin β-Arrestin MOR->beta_arrestin Recruitment BilaidA This compound / Analog (Agonist) BilaidA->MOR Binding AC Adenylyl Cyclase (AC) G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion GRK->MOR Internalization Receptor Internalization beta_arrestin->Internalization ATP ATP ATP->AC PKA PKA cAMP->PKA Activation

Caption: Overview of MOPr signaling pathways.

experimental_workflow General Experimental Workflow for Functional Assays cluster_setup Assay Setup cluster_execution Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing hMOPr) Incubation Incubation (Cells + Compound + Reagents) Cell_Culture->Incubation Compound_Prep Prepare this compound / Analogs (Serial Dilutions) Compound_Prep->Incubation Reagent_Prep Prepare Assay Reagents (e.g., Radioligand, Forskolin) Reagent_Prep->Incubation Signal_Generation Signal Generation (e.g., Displacement, cAMP change, BRET) Incubation->Signal_Generation Detection Signal Detection (e.g., Scintillation Counting, Luminescence) Signal_Generation->Detection Data_Processing Data Processing (e.g., Curve Fitting, Ki/EC50 Calculation) Detection->Data_Processing Results Results (Binding Affinity, Potency, Efficacy, Bias) Data_Processing->Results

Caption: General workflow for cell-based assays.

Experimental Protocols

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound and its analogs for the μ-opioid receptor by measuring their ability to displace a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing human μ-opioid receptor (hMOPr).

  • Cell membrane preparation from hMOPr-expressing HEK293 cells.

  • [³H]DAMGO (a selective μ-opioid receptor agonist radioligand).

  • This compound or its analogs.

  • Naloxone (for determining non-specific binding).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., Millipore Multiscreen).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Protocol:

  • Membrane Preparation:

    • Culture hMOPr-HEK293 cells to confluency.

    • Harvest cells and homogenize in ice-cold binding buffer.

    • Centrifuge the homogenate and resuspend the membrane pellet in fresh binding buffer.

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of binding buffer, 25 µL of [³H]DAMGO (final concentration ~1 nM), and 25 µL of hMOPr cell membranes (10-20 µg protein).

    • Non-specific Binding: Add 50 µL of 10 µM Naloxone, 25 µL of [³H]DAMGO, and 25 µL of hMOPr cell membranes.

    • Competition: Add 50 µL of varying concentrations of this compound or its analogs (e.g., 0.1 nM to 100 µM), 25 µL of [³H]DAMGO, and 25 µL of hMOPr cell membranes.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters three times with 200 µL of ice-cold binding buffer to remove unbound radioligand.

  • Signal Detection:

    • Allow the filters to dry completely.

    • Add 50 µL of scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor (this compound or analog).

    • Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forskolin-Induced cAMP Accumulation Assay

This assay measures the functional potency of this compound and its analogs as agonists by quantifying their ability to inhibit the production of cyclic AMP (cAMP) stimulated by forskolin (B1673556).

Materials:

  • HEK293 cells stably expressing hMOPr.

  • This compound or its analogs.

  • Forskolin.

  • IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor.

  • Serum-free cell culture medium.

  • cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit or HTRF cAMP Assay).

  • Plate reader capable of detecting the assay signal (e.g., time-resolved fluorescence).

Protocol:

  • Cell Seeding:

    • Seed hMOPr-HEK293 cells into a 384-well white opaque plate at a density of 2,000-5,000 cells per well and culture overnight.

  • Compound and Forskolin Preparation:

    • Prepare serial dilutions of this compound or its analogs in stimulation buffer (serum-free medium containing 500 µM IBMX).

    • Prepare a solution of forskolin in stimulation buffer (final concentration in the assay will be 5 µM).

  • Assay Procedure:

    • Remove the culture medium from the cells.

    • Add 10 µL of the diluted compounds to the respective wells.

    • Add 10 µL of the forskolin solution to all wells except the basal control (add 10 µL of stimulation buffer instead).

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection:

    • Following the incubation, add the cAMP detection reagents according to the manufacturer's protocol of the chosen assay kit.

    • Typically, this involves a lysis step followed by the addition of detection reagents.

    • Incubate at room temperature for 60 minutes.

  • Signal Reading:

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of forskolin-induced cAMP production for each concentration of the test compound.

    • Plot the percentage of inhibition against the log concentration of the compound.

    • Determine the EC50 value (concentration of the compound that produces 50% of its maximal inhibitory effect) using non-linear regression.

β-Arrestin Recruitment Assay (BRET-based)

This assay is used to assess the ability of this compound and its analogs to promote the interaction between the μ-opioid receptor and β-arrestin, a key step in receptor desensitization and internalization. This is crucial for determining G protein versus β-arrestin signaling bias.

Materials:

  • HEK293 cells co-expressing hMOPr fused to a Renilla luciferase (Rluc) donor and β-arrestin-2 fused to a yellow fluorescent protein (YFP) acceptor.

  • This compound or its analogs.

  • Coelenterazine (B1669285) h (luciferase substrate).

  • Assay buffer (e.g., HBSS).

  • White 96-well microplate.

  • Luminometer capable of simultaneous dual-emission detection (for BRET).

Protocol:

  • Cell Seeding:

    • Seed the engineered HEK293 cells into a white 96-well plate and culture overnight.

  • Assay Procedure:

    • Wash the cells once with the assay buffer.

    • Add 80 µL of assay buffer to each well.

    • Add 10 µL of varying concentrations of this compound or its analogs to the wells.

    • Incubate at 37°C for 5-15 minutes.

  • Substrate Addition and Signal Detection:

    • Add 10 µL of coelenterazine h (final concentration 5 µM) to each well.

    • Immediately read the luminescence at two wavelengths simultaneously: one for the Rluc emission (e.g., 475 nm) and one for the YFP emission (e.g., 530 nm).

  • Data Analysis:

    • Calculate the BRET ratio for each well: (Emission at 530 nm) / (Emission at 475 nm).

    • Subtract the basal BRET ratio (from vehicle-treated cells) to obtain the net BRET signal.

    • Plot the net BRET signal against the log concentration of the agonist.

    • Determine the EC50 and Emax values from the resulting dose-response curve using non-linear regression.

    • The bias factor can then be calculated by comparing the relative potency and efficacy for G protein activation (from the cAMP assay) and β-arrestin recruitment.

References

Application Notes and Protocols: The Role of Bilaid A in Cellular Signaling and the Inhibition of cAMP Formation

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: Initial interest in Bilaid A for its potential role in cAMP formation inhibition assays has led to a deeper investigation of its mechanism of action. Current scientific literature indicates that this compound is not an inhibitor of adenylyl cyclase, the enzyme responsible for cAMP synthesis. Instead, this compound has been identified as a weak µ-opioid receptor agonist. This document serves to clarify the current understanding of this compound's biological activity and, for educational purposes, provides detailed application notes and protocols for a general adenylyl cyclase inhibition assay, which is a common method for screening and characterizing compounds that do modulate the cAMP signaling pathway.

Understanding this compound: A µ-Opioid Receptor Agonist

This compound is a tetrapeptide with an unusual alternating L-D-L-D stereochemical configuration, isolated from the Australian estuarine fungus Penicillium sp. MST-MF667[1][2]. Contrary to the initial query, its primary biological target is not adenylyl cyclase.

Mechanism of Action: this compound functions as a weak agonist for the µ-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) family[1][2]. Opioid receptors, upon activation by agonists like morphine or endogenous endorphins, typically couple to inhibitory G proteins (Gi/o). This coupling initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Therefore, while activation of the µ-opioid receptor by an agonist can lead to cAMP inhibition, this compound itself is not a direct inhibitor of the adenylyl cyclase enzyme. Its effect on cAMP is indirect and mediated through the G protein signaling pathway initiated by its binding to the µ-opioid receptor.

Quantitative Data for this compound at the µ-Opioid Receptor:

CompoundReceptor TargetAffinity (Ki)
This compoundHuman µ-opioid receptor (hMOR)3.1 µM[1]

General Principles of cAMP Formation Inhibition Assays

Cyclic AMP is a ubiquitous second messenger that plays a crucial role in numerous physiological processes. Its intracellular concentration is tightly regulated by the activity of adenylyl cyclase (AC) and phosphodiesterases (PDEs). Assays designed to measure the inhibition of cAMP formation are fundamental in drug discovery, particularly for screening compounds that target GPCRs or adenylyl cyclase itself.

The Gs and Gi Signaling Pathways:

Many GPCRs modulate adenylyl cyclase activity through their coupling to heterotrimeric G proteins.

  • Gs-coupled receptors: Upon agonist binding, these receptors activate the Gs alpha subunit, which in turn stimulates adenylyl cyclase, leading to an increase in cAMP production.

  • Gi-coupled receptors: Agonist binding to these receptors activates the Gi alpha subunit, which inhibits adenylyl cyclase activity, resulting in a decrease in intracellular cAMP levels.

A common approach in cAMP inhibition assays, especially for Gi-coupled receptors, is to first stimulate adenylyl cyclase with an activator like forskolin (B1673556). Forskolin directly activates most isoforms of adenylyl cyclase, leading to a robust increase in cAMP levels. The ability of a test compound to reduce this forskolin-stimulated cAMP production is then measured as an indicator of its inhibitory activity.

Application Notes: Screening for Adenylyl Cyclase Inhibitors

These notes provide a general framework for conducting a cAMP formation inhibition assay to identify and characterize direct inhibitors of adenylyl cyclase.

Objective: To quantify the dose-dependent inhibition of forskolin-stimulated adenylyl cyclase activity by a test compound in a cellular context.

Cell Line Selection: A variety of cell lines can be used, such as Human Embryonic Kidney 293 (HEK293) cells, which endogenously express several adenylyl cyclase isoforms. For more specific studies, cell lines engineered to overexpress a particular adenylyl cyclase isoform are often employed.

Key Reagents:

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM for HEK293).

  • Forskolin: A potent activator of most adenylyl cyclase isoforms.

  • Test Compound: The potential adenylyl cyclase inhibitor.

  • cAMP Detection Kit: Commercially available kits based on various technologies, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or luciferase-based biosensors.

  • Phosphodiesterase (PDE) Inhibitor (e.g., IBMX): To prevent the degradation of cAMP and enhance the assay window.

Experimental Design:

  • Dose-Response Curve: A range of concentrations of the test compound should be used to determine its potency (IC50 value).

  • Controls:

    • Basal Control: Cells treated with vehicle only (no forskolin or test compound) to determine the baseline cAMP level.

    • Stimulated Control: Cells treated with forskolin and vehicle to determine the maximum cAMP production.

    • Positive Control Inhibitor: A known adenylyl cyclase inhibitor (e.g., SQ 22,536) can be included to validate the assay.

Detailed Experimental Protocol for a Representative Adenylyl Cyclase Inhibitor

This protocol is a general guideline and may require optimization depending on the cell line, adenylyl cyclase isoform, and detection method used.

Materials:

  • HEK293 cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 384-well white opaque assay plates

  • Forskolin stock solution (in DMSO)

  • Test compound stock solution (in DMSO)

  • IBMX stock solution (in DMSO)

  • cAMP HTRF detection kit

Procedure:

  • Cell Seeding:

    • Culture HEK293 cells to ~80-90% confluency.

    • Harvest cells using trypsin-EDTA and resuspend in fresh culture medium.

    • Seed 5,000 cells per well in a 384-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in assay buffer (e.g., HBSS with 10 mM HEPES and 0.1% BSA). The final DMSO concentration in the assay should be kept below 0.5%.

  • Assay Execution:

    • Carefully remove the culture medium from the wells.

    • Add 10 µL of the diluted test compound or vehicle to the respective wells.

    • Add 10 µL of a solution containing forskolin and IBMX in assay buffer to all wells except the basal control. A typical final concentration is 10 µM for forskolin and 500 µM for IBMX. For the basal control wells, add 10 µL of assay buffer with IBMX only.

    • Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection (using an HTRF kit):

    • Following the manufacturer's instructions, prepare the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate).

    • Add 10 µL of the cAMP-d2 solution to each well.

    • Add 10 µL of the anti-cAMP-cryptate solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.

Data Analysis:

  • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

  • Normalize the data:

    • Set the average ratio of the stimulated control wells (forskolin + vehicle) as 100% activity.

    • Set the average ratio of the basal control wells as 0% activity.

  • Plot the normalized percent inhibition against the logarithm of the test compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value of the test compound.

Example Quantitative Data for a Generic Adenylyl Cyclase Inhibitor:

CompoundTargetAssay TypeIC50
Compound XAdenylyl Cyclase Isoform 1Forskolin-stimulated cAMP accumulation in HEK293 cells5.2 µM
Compound XAdenylyl Cyclase Isoform 5Forskolin-stimulated cAMP accumulation in HEK293 cells15.8 µM

Visualizing the Signaling Pathways and Experimental Workflow

Signaling Pathway of Gs and Gi-Coupled GPCRs

GPCR_Signaling cluster_gs Gs-Coupled Pathway cluster_gi Gi-Coupled Pathway Gs_Agonist Agonist Gs_GPCR Gs-Coupled GPCR Gs_Agonist->Gs_GPCR Binds Gs Gs Protein Gs_GPCR->Gs Activates AC_stim Adenylyl Cyclase Gs->AC_stim Stimulates cAMP_gs cAMP AC_stim->cAMP_gs Converts ATP_gs ATP ATP_gs->AC_stim PKA_gs PKA cAMP_gs->PKA_gs Activates Response_gs Cellular Response PKA_gs->Response_gs Phosphorylates Targets Gi_Agonist Agonist Gi_GPCR Gi-Coupled GPCR Gi_Agonist->Gi_GPCR Binds Gi Gi Protein Gi_GPCR->Gi Activates AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_gi cAMP AC_inhib->cAMP_gi Conversion Blocked ATP_gi ATP ATP_gi->AC_inhib Forskolin Forskolin Forskolin->AC_stim Directly Activates AC_Inhibitor AC Inhibitor AC_Inhibitor->AC_stim Directly Inhibits Workflow Start Start: Culture Cells Seed Seed Cells in Assay Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Add_Compound Add Test Compound or Vehicle Incubate1->Add_Compound Add_Stimulant Add Forskolin + IBMX Add_Compound->Add_Stimulant Incubate2 Incubate 30 min Add_Stimulant->Incubate2 Add_Reagents Add HTRF Detection Reagents Incubate2->Add_Reagents Incubate3 Incubate 60 min Add_Reagents->Incubate3 Read Read Plate (HTRF Reader) Incubate3->Read Analyze Data Analysis: Normalize & Calculate IC50 Read->Analyze End End: Results Analyze->End

References

Application Note and Protocols: Experimental Setup for Assessing Bilaid A G protein Bias

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bilaid A is a tetrapeptide with a unique alternating L-D-L-D chirality, originally isolated from the Australian estuarine fungus Penicillium sp. MST-MF667.[1] It has been identified as a weak agonist for the µ-opioid receptor (MOR).[1] The µ-opioid receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o family of G proteins to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). However, GPCRs can also couple to other G protein families or engage β-arrestin pathways, leading to a diversity of cellular responses.

Ligand bias, or functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor.[2][3][4] For instance, a biased agonist at the µ-opioid receptor might strongly activate G protein signaling while only weakly recruiting β-arrestin. This concept is of significant interest in drug development, as it may be possible to design drugs that selectively engage therapeutic pathways while avoiding those that cause adverse effects. Assessing the G protein bias of a compound like this compound is crucial to understanding its pharmacological profile and therapeutic potential.

This document provides a detailed experimental setup for assessing the G protein bias of this compound, focusing on its potential to activate Gαi, Gαs, and Gαq signaling pathways.

Signaling Pathways and Experimental Workflow

To comprehensively assess the G protein bias of this compound, a series of in vitro cellular assays are required. Each assay is designed to quantify the activation of a specific G protein signaling pathway.

cluster_ligand Ligand cluster_receptor Receptor cluster_transducers Signal Transducers cluster_effectors Effectors cluster_second_messengers Second Messengers cluster_readouts Functional Readouts This compound This compound GPCR GPCR (e.g., MOR) This compound->GPCR Binds to Gai Gαi/o GPCR->Gai Gas Gαs GPCR->Gas Gaq Gαq GPCR->Gaq AC Adenylyl Cyclase Gai->AC Inhibits Gas->AC Activates PLC Phospholipase C Gaq->PLC Activates cAMP_dec ↓ cAMP AC->cAMP_dec cAMP_inc ↑ cAMP AC->cAMP_inc IP3_DAG ↑ IP3, DAG PLC->IP3_DAG cAMP_assay cAMP Assay cAMP_dec->cAMP_assay cAMP_inc->cAMP_assay Ca_assay Calcium Flux Assay IP3_DAG->Ca_assay Leads to Ca²⁺ release

Caption: GPCR signaling pathways for Gαi, Gαs, and Gαq.

The experimental workflow involves expressing the target receptor in a suitable cell line and then treating these cells with varying concentrations of this compound. The response of each signaling pathway is measured using a specific assay.

start Start cell_culture Cell Culture & Transfection (e.g., HEK293T cells expressing MOR) start->cell_culture ligand_prep Prepare this compound Dilutions cell_culture->ligand_prep assay_selection Select Assay ligand_prep->assay_selection bret_assay BRET Assay for G protein Activation assay_selection->bret_assay Direct Activation camp_assay cAMP Assay for Gs/Gi Signaling assay_selection->camp_assay Second Messenger calcium_assay Calcium Flux Assay for Gq Signaling assay_selection->calcium_assay Second Messenger data_acquisition Data Acquisition bret_assay->data_acquisition camp_assay->data_acquisition calcium_assay->data_acquisition data_analysis Data Analysis (EC50, Emax) data_acquisition->data_analysis bias_calculation Bias Calculation data_analysis->bias_calculation end End bias_calculation->end

Caption: Experimental workflow for assessing G protein bias.

Experimental Protocols

Protocol 1: G Protein Activation BRET Assay

This assay directly measures the interaction between the GPCR and G proteins upon ligand stimulation, providing a proximal measure of receptor activation. Bioluminescence Resonance Energy Transfer (BRET) is a technology based on the non-radiative transfer of energy between a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., YFP).[5][6]

Objective: To determine the potency and efficacy of this compound in activating specific Gα subunits (e.g., Gαi1, Gαs, Gαq).

Materials:

  • HEK293T cells

  • Cell culture medium (DMEM, 10% FBS, 1% penicillin/streptomycin)

  • Plasmids: GPCR of interest (e.g., MOR), Gα-Rluc, Gβ, Gγ-YFP

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Poly-D-lysine coated white, clear-bottom 96-well plates

  • Coelenterazine (B1669285) h (BRET substrate)

  • This compound

  • Reference agonist (e.g., DAMGO for MOR)

  • Assay buffer (e.g., HBSS)

  • BRET-enabled plate reader

Procedure:

  • Cell Culture and Transfection:

    • One day prior to transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

    • Co-transfect the cells with plasmids encoding the GPCR, Gα-Rluc, Gβ, and Gγ-YFP using a suitable transfection reagent according to the manufacturer's protocol. The ratio of plasmids should be optimized for maximal BRET signal.

  • Cell Plating:

    • 24 hours post-transfection, detach the cells and resuspend them in cell culture medium.

    • Seed the cells into a poly-D-lysine coated white, clear-bottom 96-well plate at a density of 25,000-50,000 cells per well.

    • Incubate for another 24 hours.

  • Assay Performance:

    • Wash the cells once with pre-warmed assay buffer.

    • Add 80 µL of assay buffer to each well.

    • Prepare a 5X stock solution of this compound and the reference agonist in assay buffer.

    • Add 20 µL of the 5X ligand solutions to the appropriate wells. Include a vehicle control.

    • Incubate the plate at 37°C for 10 minutes.

    • Add coelenterazine h to a final concentration of 5 µM.

    • Immediately measure the luminescence at two wavelengths (e.g., 485 nm for Rluc and 525 nm for YFP) using a BRET-enabled plate reader.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the YFP emission by the Rluc emission.

    • Normalize the data to the vehicle control.

    • Plot the normalized BRET ratio against the logarithm of the ligand concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Protocol 2: cAMP Assay for Gs and Gi Signaling

This assay measures the accumulation of the second messenger cAMP, which is produced upon Gs activation and inhibited upon Gi activation.[7][8]

Objective: To determine the effect of this compound on adenylyl cyclase activity via Gs or Gi coupling.

Materials:

  • HEK293T cells stably expressing the GPCR of interest

  • Cell culture medium

  • White 384-well plates

  • cAMP assay kit (e.g., HTRF-based kit)

  • This compound

  • Reference Gs agonist (e.g., isoproterenol (B85558) for β2-adrenergic receptor)

  • Reference Gi agonist (e.g., DAMGO for MOR)

  • Forskolin (B1673556) (an adenylyl cyclase activator, for Gi assays)

  • IBMX (a phosphodiesterase inhibitor)

  • Assay buffer

Procedure for Gi-coupled Receptor:

  • Cell Plating:

    • Seed HEK293T cells expressing the GPCR into a white 384-well plate at an optimized density (e.g., 5,000 cells/well).

    • Incubate overnight.

  • Assay Performance:

    • Prepare serial dilutions of this compound and the reference agonist in assay buffer containing IBMX and forskolin. The concentration of forskolin should be optimized to stimulate cAMP production to a level that allows for the detection of inhibition.

    • Aspirate the cell culture medium from the plate.

    • Add the ligand solutions to the wells.

    • Incubate at room temperature for 30 minutes.

    • Add the cAMP detection reagents according to the kit manufacturer's protocol.

    • Incubate for 1 hour at room temperature.

    • Read the plate on an HTRF-compatible reader.

  • Data Analysis:

    • Calculate the signal ratio and convert it to cAMP concentration using a standard curve.

    • Normalize the data to the forskolin-only control.

    • Plot the percent inhibition against the logarithm of the ligand concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 and Emax values.

Procedure for Gs-coupled Receptor:

  • The protocol is similar to the Gi assay, but forskolin is omitted. The ligand is added in the presence of IBMX to measure the stimulation of cAMP production.

Protocol 3: Calcium Flux Assay for Gq Signaling

This assay measures the transient increase in intracellular calcium concentration that occurs upon activation of the Gq pathway and subsequent release of calcium from intracellular stores.[9][10][11]

Objective: To determine if this compound can induce calcium mobilization via Gq activation.

Materials:

  • HEK293T cells expressing the GPCR of interest

  • Cell culture medium

  • Black, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (B1678239) (to prevent dye leakage)

  • This compound

  • Reference Gq agonist (e.g., carbachol (B1668302) for M1 muscarinic receptor)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating:

    • Seed HEK293T cells expressing the GPCR into a black, clear-bottom 96-well plate.

    • Incubate overnight to allow for cell attachment.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.

    • Aspirate the cell culture medium and add the loading buffer to each well.

    • Incubate for 1 hour at 37°C.

  • Assay Performance:

    • Prepare a 5X stock solution of this compound and the reference agonist in assay buffer.

    • Place the cell plate and the ligand plate into the fluorescence plate reader.

    • The instrument will measure a baseline fluorescence, then inject the ligand, and continue to measure the fluorescence over time (typically 2-3 minutes).

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

    • Normalize the data to the maximum response of the reference agonist.

    • Plot the normalized response against the logarithm of the ligand concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Data Presentation and Analysis

The quantitative data obtained from these assays should be summarized in a structured table to facilitate comparison of the potency (EC50 or IC50) and efficacy (Emax) of this compound across the different signaling pathways.

Assay Pathway Parameter This compound Reference Agonist
BRETGαi1EC50 (nM)[Value][Value] (e.g., DAMGO)
Emax (%)[Value]100
BRETGαsEC50 (nM)[Value][Value] (e.g., Isoproterenol)
Emax (%)[Value]100
BRETGαqEC50 (nM)[Value][Value] (e.g., Carbachol)
Emax (%)[Value]100
cAMPGiIC50 (nM)[Value][Value] (e.g., DAMGO)
Emax (%)[Value]100
cAMPGsEC50 (nM)[Value][Value] (e.g., Isoproterenol)
Emax (%)[Value]100
Calcium FluxGqEC50 (nM)[Value][Value] (e.g., Carbachol)
Emax (%)[Value]100
Quantifying Ligand Bias

Ligand bias can be quantified using several methods, with one of the most common being the calculation of a bias factor.[2][12][13] This involves comparing the relative potency and efficacy of a ligand for two different pathways, normalized to a reference agonist that is considered "balanced."

The operational model can be used to calculate a transduction coefficient (log(τ/KA)), which combines the efficacy (τ) and affinity (KA) of a ligand for a particular pathway. The difference in the transduction coefficients for two pathways (Δlog(τ/KA)) for a given ligand provides a measure of its bias.

cluster_0 Bias Analysis Workflow A Generate Dose-Response Curves for Pathway 1 and Pathway 2 B Determine EC50 and Emax for this compound and Reference Agonist A->B C Apply Operational Model to calculate Transduction Coefficients (log(τ/KA)) B->C D Calculate Δlog(τ/KA) for each ligand (Pathway 1 vs. Pathway 2) C->D E Calculate Bias Factor: ΔΔlog(τ/KA) = Δlog(τ/KA)this compound - Δlog(τ/KA)Reference D->E F Interpret Bias: Positive value indicates bias towards Pathway 1 Negative value indicates bias towards Pathway 2 E->F

Caption: Logical workflow for quantifying ligand bias.

Conclusion

The experimental setup described in this application note provides a comprehensive framework for assessing the G protein bias of this compound. By employing a combination of direct G protein activation assays (BRET) and second messenger assays (cAMP and calcium flux), researchers can obtain a detailed pharmacological profile of this novel tetrapeptide. The quantification of ligand bias is essential for understanding its mechanism of action and for guiding future drug development efforts. Careful experimental design and data analysis are critical for obtaining reliable and reproducible results.

References

Application Notes: Preparation of Bilaid A Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bilaid A is a tetrapeptide, specifically a weak μ-opioid agonist, originally isolated from the Australian estuarine fungus Penicillium sp. MST-MF667[1]. As a key compound in the development of more potent analgesic analogues like bilorphin (B10817563) and bilactorphin, its accurate and consistent preparation in solution is critical for reliable experimental results in drug development and pharmacological research[1][2]. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this compound due to its high solubilizing capacity for organic molecules[1][2].

This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO. Adherence to these guidelines will help ensure the stability, integrity, and accurate concentration of this compound for experimental use.

Key Considerations for Handling this compound in DMSO

  • Hygroscopicity of DMSO: Use anhydrous or high-purity DMSO to prepare stock solutions, as water absorption can affect compound stability and solubility[3].

  • Freeze-Thaw Cycles: Repeated freezing and thawing can lead to the degradation of the compound. It is highly recommended to aliquot the stock solution into single-use volumes[3][4].

  • Storage Conditions: Proper storage is crucial for maintaining the bioactivity of this compound. Stock solutions should be stored at or below -20°C[1][5].

  • Safety Precautions: Always handle this compound and DMSO in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Quantitative Data Summary

The following table summarizes the essential quantitative data for this compound.

ParameterValueReference
Molecular Formula C28H38N4O5[1]
Molecular Weight 510.6 g/mol [1]
Purity (by HPLC) >95%[1]
CAS Number 2393865-97-7[1]
Solubility Soluble in DMSO and Methanol[1][2]
Long-Term Storage -20°C[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Equilibrate this compound: Allow the vial containing this compound powder to reach room temperature before opening to prevent condensation of moisture.

  • Weighing this compound:

    • Tare the analytical balance with a sterile microcentrifuge tube.

    • Carefully weigh out 1 mg of this compound powder into the tared tube. Note: Adjust the mass and solvent volume as needed for your specific requirements.

  • Calculating DMSO Volume:

    • Use the following formula to calculate the volume of DMSO required to achieve a 10 mM concentration:

      • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

      • For 1 mg of this compound (0.001 g):

      • Volume (L) = 0.001 g / (0.010 mol/L * 510.6 g/mol ) = 0.0001958 L

      • Volume (µL) = 195.8 µL

  • Dissolving this compound:

    • Add the calculated volume (195.8 µL) of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication may be used to aid dissolution if necessary[4].

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 10 µL or 20 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles[3].

    • Clearly label each aliquot with the compound name, concentration, date, and your initials.

    • Store the aliquots at -20°C for long-term storage[1][5].

Protocol 2: Preparation of a Working Solution

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or experimental buffer.

    • Example: To prepare 1 mL of a 10 µM working solution:

      • Use the dilution formula: C1V1 = C2V2

      • (10,000 µM) * V1 = (10 µM) * (1000 µL)

      • V1 = 1 µL

    • Add 1 µL of the 10 mM stock solution to 999 µL of your desired medium.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is non-toxic to your experimental system, typically below 0.5%, and ideally at or below 0.1%[4].

  • Mixing: Mix the working solution thoroughly by gentle pipetting or brief vortexing before adding it to your experiment.

Visualizations

BilaidA_Stock_Prep_Workflow cluster_prep Preparation start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh this compound Powder equilibrate->weigh calculate Calculate DMSO Volume (for 10 mM concentration) weigh->calculate add_dmso Add Anhydrous DMSO calculate->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C aliquot->store BilaidA_Signaling_Pathway bilaid_a This compound mor μ-Opioid Receptor (MOR) bilaid_a->mor Agonist Binding downstream Downstream Signaling (e.g., inhibition of cAMP accumulation) mor->downstream Activates

References

Application Notes and Protocols for Bilaid A: A μ-Opioid Receptor Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bilaid A is a tetrapeptide with an unusual alternating L-D-L-D chirality, originally isolated from the Australian estuarine fungus Penicillium sp.[1] It functions as a weak agonist for the human μ-opioid receptor (hMOPr) and serves as a foundational scaffold for the development of more potent and biased analogs, such as bilorphin.[1][2] Its unique structure and activity make it a valuable research tool for investigating the pharmacology of the μ-opioid receptor and the principles of biased agonism.

This document provides detailed application notes and experimental protocols for utilizing this compound in μ-opioid receptor research.

Physicochemical Properties and Stability

As a tetrapeptide, the stability of this compound in aqueous solutions is a critical consideration for experimental design. Peptides can be susceptible to degradation through oxidation, deamidation, and hydrolysis, influenced by factors such as temperature, pH, and the presence of enzymes in biological matrices. For optimal results, it is recommended to prepare fresh solutions of this compound in a suitable buffer (e.g., PBS or HBSS) for each experiment. For long-term storage, lyophilized powder stored at -20°C or lower is recommended. Preliminary stability tests in the specific assay buffer are advised for long incubation periods.

Mechanism of Action: Biased Agonism at the μ-Opioid Receptor

This compound and its derivatives target the μ-opioid receptor (MOPr), a G protein-coupled receptor (GPCR). Upon activation, the MOPr can initiate signaling through two primary pathways: the G protein-dependent pathway, which is associated with analgesia, and the β-arrestin recruitment pathway, which is implicated in adverse effects such as respiratory depression and tolerance.[2]

This compound itself is a weak agonist, but its analog, bilorphin, has been shown to be a G protein-biased agonist. This means it preferentially activates the G protein signaling cascade over β-arrestin recruitment.[2] This property of biased agonism is a key area of interest in modern pharmacology, with the goal of developing safer and more effective analgesics.

Below is a diagram illustrating the signaling pathways of the μ-opioid receptor.

Mu-Opioid Receptor Signaling cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular This compound This compound MOR μ-Opioid Receptor This compound->MOR Agonist Binding G_protein Gαi/o Protein Activation MOR->G_protein Preferential Activation (Biased Agonism) beta_arrestin β-Arrestin Recruitment MOR->beta_arrestin Weak/No Activation Analgesia Analgesia G_protein->Analgesia Side_Effects Adverse Effects (e.g., Respiratory Depression) beta_arrestin->Side_Effects Experimental Workflow cluster_0 Preparation cluster_1 Binding Affinity cluster_2 Functional Activity cluster_3 Data Analysis prep_cells Prepare Cells Expressing μ-Opioid Receptor (e.g., HEK293 or CHO) binding_assay Radioligand Binding Assay prep_cells->binding_assay g_protein_assay G-Protein Activation Assay (cAMP Inhibition) prep_cells->g_protein_assay beta_arrestin_assay β-Arrestin Recruitment Assay (e.g., PathHunter) prep_cells->beta_arrestin_assay prep_bilaid Prepare this compound Solutions prep_bilaid->binding_assay prep_bilaid->g_protein_assay prep_bilaid->beta_arrestin_assay ki_calc Determine Ki binding_assay->ki_calc bias_analysis Calculate Bias Factor ki_calc->bias_analysis ec50_calc Determine EC50/IC50 g_protein_assay->ec50_calc beta_arrestin_assay->ec50_calc ec50_calc->bias_analysis

References

Troubleshooting & Optimization

Improving Bilaid A solubility for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bilaid A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro experiments, with a special focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a tetrapeptide with an unusual alternating LDLD chirality, originally isolated from the fungus Penicillium sp.[1]. It functions as an agonist for the µ-opioid receptor (MOPr), with a Ki of 3.1 µM in HEK293 cell membranes expressing the human receptor[2][3][4]. Its molecular formula is C28H38N4O5 and it has a molecular weight of 510.6 g/mol [1][2][3].

Q2: What are the recommended solvents for preparing a stock solution of this compound?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and methanol[1][2][3]. For in vitro experiments, DMSO is the most commonly used solvent for preparing high-concentration stock solutions.

Q3: Why does my this compound precipitate when I add it to my cell culture medium or aqueous buffer?

A3: This is a common issue for hydrophobic or poorly water-soluble compounds like this compound. The compound is soluble in a pure organic solvent like DMSO, but when this stock solution is diluted into an aqueous environment (like cell culture media or PBS), the solubility of the compound dramatically decreases, causing it to precipitate out of solution. This is often exacerbated by rapid dilution into the aqueous phase[5].

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: The tolerance to DMSO varies between cell lines, with primary cells often being more sensitive[6][7]. As a general rule, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or other off-target effects[5][6][8][9]. It is crucial to always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself[8].

Q5: How can I improve the solubility of this compound in my aqueous experimental buffer?

A5: Several strategies can be employed. The most common is to prepare a high-concentration stock in 100% DMSO and then perform a serial or stepwise dilution into your final aqueous medium[5]. If precipitation is still an issue, using a solubilizing agent like a cyclodextrin (B1172386) can significantly enhance aqueous solubility[10][11][12]. Warming the solution and gentle sonication may also help in the initial dissolution process[7][13].

Data Presentation

Table 1: Physicochemical and Biological Properties of this compound

PropertyValueSource(s)
Molecular FormulaC28H38N4O5[1][2][3]
Molecular Weight510.6 g/mol [1][2][3]
AppearanceSolid[2][3]
Purity>95%[1][2]
Primary Targetµ-opioid receptor (MOPr)[1][2][3]
Binding Affinity (Ki)3.1 µM (human MOPr)[2][3][4]
BioactivityInhibits forskolin-induced cAMP accumulation[2][3]

Table 2: this compound Solubility and Recommended Solvent Limits for Cell-Based Assays

SolventSolubilityRecommended Max. Final Concentration in AssayNotesSource(s)
DMSOSoluble≤ 0.1% - 0.5%Cell line dependent; always use a vehicle control.[2][3][6][7]
MethanolSolubleNot recommended for live-cell assaysCan be used for non-cell-based assays, but is generally toxic to cells.[2][3]
Aqueous Buffer (e.g., PBS, Media)PoorN/ADirect dissolution is not recommended.[9][14]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
Precipitate forms in stock solution. Insufficient solvent or incomplete dissolution.Gently warm the tube to 37°C and use an ultrasonic bath to aid dissolution[13]. Ensure the stock concentration does not exceed the solubility limit.
Precipitate forms immediately upon dilution into aqueous medium. "Crashing out" due to poor aqueous solubility.1. Perform a stepwise or serial dilution instead of a single large dilution step[5].2. Pre-warm the aqueous medium before adding the DMSO stock[8].3. Increase the volume of the DMSO stock added to be a larger percentage of the final volume (e.g., 1% instead of 0.1%), if your cells tolerate it, to reduce the dilution factor.4. Use the Cyclodextrin Inclusion Protocol (see below).
Inconsistent or no biological activity observed. 1. Compound has precipitated and is not bioavailable.2. Degradation of the compound.1. Visually inspect for precipitation. If present, remake solutions using the improved solubility protocols.2. Prepare fresh stock solutions. Aliquot stock solutions and store at -20°C or -80°C to avoid repeated freeze-thaw cycles[5].
Cell toxicity or morphological changes observed in vehicle control wells. DMSO concentration is too high for the specific cell line.1. Perform a dose-response curve for DMSO alone to determine the maximum tolerated concentration for your cells[6].2. Reduce the final DMSO concentration in all experimental wells to a non-toxic level (e.g., from 0.5% to 0.1%). This may require preparing a more concentrated primary stock of this compound.

Experimental Protocols & Workflows

Protocol 1: Standard Method for Preparing this compound Solutions using DMSO

This protocol is suitable for experiments where the final required concentration of this compound can be achieved while keeping the DMSO concentration at a non-toxic level (e.g., ≤ 0.1%).

  • Prepare a 10 mM Primary Stock Solution in DMSO:

    • Weigh the required amount of solid this compound (MW = 510.6 g/mol ). For 1 mL of 10 mM stock, use 5.11 mg.

    • Add the appropriate volume of 100% cell-culture grade DMSO.

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming (37°C) or sonication can be used if needed[8][13].

    • Aliquot into smaller volumes and store at -20°C or -80°C.

  • Prepare Intermediate Dilutions (Serial Dilution):

    • To minimize precipitation, avoid large one-step dilutions directly into aqueous media.

    • Perform one or more intermediate dilution steps in 100% DMSO or in cell culture medium. For example, to get a 10 µM final concentration with 0.1% DMSO, you could dilute the 10 mM stock 1:10 in medium to get a 1 mM intermediate solution (containing 10% DMSO), then dilute this 1:100 into the final well volume.

  • Prepare Final Working Solution:

    • Add the calculated volume of the final intermediate stock to your cell culture plate. For a 1:1000 final dilution (to achieve 0.1% DMSO from a 100% DMSO stock), add 1 µL of stock to 1 mL of medium.

    • Mix gently but thoroughly.

    • Always prepare a vehicle control by adding the same final concentration of DMSO to control wells.

Protocol 2: Advanced Method using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol is recommended when the required concentration of this compound causes precipitation with the standard DMSO method. Cyclodextrins form inclusion complexes with hydrophobic drugs, effectively increasing their aqueous solubility[10][11][15].

  • Prepare a 20% (w/v) HP-β-CD Solution:

    • Dissolve 2 g of HP-β-CD in 10 mL of sterile water or PBS.

    • Warm to 37-50°C to aid dissolution.

    • Sterile filter the solution through a 0.22 µm filter.

  • Prepare this compound Stock Solution in DMSO:

    • Prepare a concentrated stock of this compound in 100% DMSO (e.g., 20-50 mM).

  • Form the Inclusion Complex:

    • Slowly add the this compound DMSO stock to the sterile HP-β-CD solution while vortexing. A common starting ratio is 1:5 or 1:10 (molar ratio of drug to cyclodextrin).

    • Incubate the mixture for 1-2 hours at room temperature with gentle agitation to allow for complex formation. The resulting solution is a water-soluble complex of this compound.

  • Prepare Final Working Solution:

    • This aqueous, complexed this compound stock can now be diluted directly into your cell culture medium to achieve the desired final concentration.

    • Important: The vehicle control for this experiment should be the HP-β-CD solution diluted to the same final concentration in the medium.

Visualizations

Experimental Workflow

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Weigh Solid this compound dissolve Dissolve in 100% DMSO (e.g., 10 mM) start->dissolve check_stock Completely Dissolved? dissolve->check_stock troubleshoot_stock Troubleshoot: Warm / Sonicate check_stock->troubleshoot_stock No store Aliquot & Store at -80°C check_stock->store Yes troubleshoot_stock->dissolve dilute Dilute Stock in Aqueous Medium store->dilute check_working Precipitate Forms? dilute->check_working assay Add to In Vitro Assay (with Vehicle Control) check_working->assay No troubleshoot_working Use Advanced Protocol: - Serial Dilution - Use Cyclodextrin check_working->troubleshoot_working Yes troubleshoot_working->dilute Retry Dilution G cluster_cyto Cytoplasm MOPr μ-Opioid Receptor (GPCR) Gi Gi/o Protein MOPr->Gi Activates BetaArrestin β-Arrestin MOPr->BetaArrestin Low Recruitment (Biased Agonism) AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK Activates (via Gβγ) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates K_ion K+ Efflux GIRK->K_ion Promotes BilaidA This compound (Agonist) BilaidA->MOPr Binds

References

Troubleshooting low signal in Bilaid A functional assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on "Bilaid A" is not publicly available. The following technical support guide has been generated using a common experimental system as a placeholder: a Toll-Like Receptor (TLR) agonist that activates the NF-κB signaling pathway , measured by a luciferase reporter assay . Researchers should substitute the specifics of this placeholder with the actual details of this compound and its associated functional assay.

This guide provides troubleshooting for common issues, particularly low signal, encountered during functional assays involving this compound. The content is structured to assist researchers, scientists, and drug development professionals in optimizing their experiments for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low or no signal in my this compound functional assay?

A1: Low signal is a frequent issue in reporter assays and can stem from several factors. Key areas to investigate include:

  • Low Transfection Efficiency: The reporter plasmid may not be efficiently entering the cells.[1][2] This can be due to suboptimal DNA quality, incorrect reagent-to-DNA ratios, or unhealthy cells.[2]

  • Cell Health and Density: Cells that are unhealthy, have been passaged too many times, or are plated at a suboptimal density will not respond robustly to stimuli.[3]

  • Reagent Quality: Degradation of critical reagents, such as the this compound stock solution, the luciferase substrate, or the transfection reagent, can lead to poor signal.[1]

  • Suboptimal Incubation Times: Both the stimulation time with this compound and the post-transfection period before the assay can significantly impact reporter gene expression. These timings often need to be optimized.[4][5]

  • Weak Promoter Activity: The promoter driving the luciferase gene in your reporter construct might be inherently weak or not strongly induced by the this compound-activated pathway.[1]

Q2: How can I normalize my results to account for variations in cell number and transfection efficiency?

A2: It is highly recommended to use a dual-luciferase reporter system.[2] In this system, you co-transfect a second plasmid that constitutively expresses a different luciferase (e.g., Renilla). The activity of the experimental reporter (Firefly luciferase) is then normalized to the activity of the control Renilla luciferase. This normalization corrects for well-to-well variability in transfection efficiency and cell number.[2][6]

Q3: My signal is very high and seems to be saturating the detector. What should I do?

A3: A saturating signal can be due to a very strong promoter or high expression of the reporter gene.[1][7] To address this, you can try several approaches:

  • Dilute the Cell Lysate: Perform a serial dilution of your cell lysate before adding the luciferase substrate to find a concentration that falls within the linear range of your luminometer.[1][7]

  • Reduce Plasmid Concentration: Decrease the amount of the reporter plasmid used during transfection.[8]

  • Shorten Incubation Time: Reduce the incubation time after adding the stimulus (this compound) to lessen the accumulation of the reporter protein.[7]

Q4: Could this compound be directly interfering with the luciferase enzyme?

A4: Some small molecules can directly inhibit or enhance luciferase enzyme activity, leading to misleading results.[1][8] To test for this, you can perform a control experiment by adding this compound directly to the cell lysate from cells expressing the reporter, just before reading the luminescence. If the signal changes, it suggests direct interference with the luciferase enzyme.[8]

Troubleshooting Guide: Low Signal

This section provides a structured approach to diagnosing and solving the problem of low signal in your this compound functional assay.

Problem: Weak or No Luminescence Signal
Potential Cause Recommended Solution
1. Ineffective Transfection - Verify DNA Quality: Use high-purity, endotoxin-free plasmid DNA with an A260/A280 ratio of 1.7-1.9.[2][8] - Optimize Reagent:DNA Ratio: Perform a matrix titration to find the optimal ratio for your specific cell type and transfection reagent.[1][8] - Check Cell Confluency: Ensure cells are in the logarithmic growth phase and are 70-90% confluent at the time of transfection.[8]
2. Poor Cell Health - Use Low-Passage Cells: Work with cells that have been passaged a minimal number of times to avoid phenotypic drift.[3] - Handle Cells Gently: Avoid over-trypsinization and harsh pipetting.[3] - Confirm Viability: Perform a viability count (e.g., Trypan Blue) before seeding cells for the assay.[3]
3. Reagent Degradation - Use Fresh Reagents: Prepare fresh dilutions of this compound and other critical reagents for each experiment. - Proper Storage: Ensure all components, especially luciferase substrates which are light and temperature-sensitive, are stored correctly.[1] - Test Reagent Activity: If possible, validate the activity of your this compound stock using an orthogonal assay.
4. Suboptimal Assay Conditions - Optimize Cell Seeding Density: Test a range of cell densities to find one that provides the best signal-to-background ratio.[3][5][9] - Optimize Stimulation Time: Perform a time-course experiment (e.g., 4, 6, 8, 16, 24 hours) to determine the peak of reporter gene expression after this compound stimulation.[4][9] - Optimize Post-Transfection Time: The optimal time for gene expression is typically 24-48 hours post-transfection, but this should be verified for your system.[8]
Quantitative Data Summary for Assay Optimization

The following tables provide recommended starting ranges for optimizing an NF-κB luciferase reporter assay. These should be adapted for your specific cell line and experimental setup.

Table 1: Transfection and Cell Culture Optimization Parameters

ParameterRecommended RangeNotes
Cell Seeding Density (96-well plate) 1 x 10⁴ - 5 x 10⁴ cells/wellHighly cell-type dependent; aim for 70-90% confluency.[3]
DNA per Well (96-well plate) 50 - 150 ng (Reporter) 5 - 15 ng (Control)Maintain a ~10:1 ratio of reporter to control plasmid.[6]
Transfection Reagent:DNA Ratio 1:1 to 3:1 (µL:µg)Varies significantly with the reagent used. Follow manufacturer's protocol as a starting point.[8]
Post-Transfection Incubation 24 - 48 hoursOptimal time for reporter gene expression before cell stimulation.[8]
Stimulation Time with Agonist 6 - 24 hoursTime-course is critical to capture peak pathway activation.[4]

Experimental Protocols

Protocol: NF-κB Dual-Luciferase Reporter Assay

This protocol outlines a typical workflow for measuring the activation of the NF-κB pathway by a TLR agonist (placeholder for this compound) in HEK293 cells.

Materials:

  • HEK293 cells

  • Complete Growth Medium (e.g., DMEM, 10% FBS)

  • NF-κB Firefly Luciferase Reporter Plasmid

  • Renilla Luciferase Control Plasmid (e.g., pRL-TK)

  • Transfection Reagent

  • Opti-MEM™ Reduced Serum Medium

  • This compound (TLR agonist)

  • Dual-Luciferase® Reporter Assay System (Lysis Buffer, Luciferase Assay Reagent, Stop & Glo® Reagent)

  • Opaque, white 96-well assay plates

  • Luminometer with injectors

Procedure:

Day 1: Cell Seeding

  • Trypsinize and count healthy, sub-confluent HEK293 cells.

  • Seed 3 x 10⁴ cells in 100 µL of complete growth medium per well into a 96-well tissue culture plate.

  • Incubate overnight at 37°C, 5% CO₂.[10]

Day 2: Transfection

  • For each well, prepare the DNA mixture in a sterile tube:

    • 100 ng of NF-κB firefly luciferase reporter plasmid.[6]

    • 10 ng of Renilla luciferase control plasmid.[6]

    • Dilute in 10 µL of Opti-MEM™.[6]

  • In a separate tube, dilute 0.3 µL of transfection reagent in 10 µL of Opti-MEM™.

  • Combine the diluted DNA and diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow complexes to form.[6]

  • Add 20 µL of the DNA-reagent complex drop-wise to each well.

  • Gently rock the plate to ensure even distribution.

  • Incubate for 24 hours at 37°C, 5% CO₂.[6]

Day 3: Cell Stimulation and Lysis

  • Prepare dilutions of this compound in serum-free medium. Include a vehicle-only control.

  • Carefully aspirate the medium from the cells.

  • Add 100 µL of the this compound dilutions to the appropriate wells.

  • Incubate for 6-8 hours at 37°C, 5% CO₂ (this time should be optimized).[6]

  • After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Aspirate the medium and gently wash the cells once with 100 µL of PBS.[6]

  • Add 20-30 µL of 1X Passive Lysis Buffer to each well and place the plate on an orbital shaker for 15 minutes at room temperature.[6][11]

Day 4: Luminescence Measurement

  • Set up the luminometer to inject the required volumes and measure luminescence.

  • Transfer 10-20 µL of cell lysate from each well to a white, opaque 96-well plate.[12]

  • Inject ~50 µL of Luciferase Assay Reagent II (firefly substrate) and measure the first luminescence (Firefly).[12]

  • Inject ~50 µL of Stop & Glo® Reagent (Renilla substrate) and measure the second luminescence (Renilla).[6]

Data Analysis:

  • For each well, calculate the ratio of Firefly luminescence to Renilla luminescence to normalize the data.

  • Determine the fold induction by dividing the normalized values of the this compound-treated samples by the normalized values of the vehicle control.

Visualizations

Signaling Pathway

Bilaid_A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR Toll-Like Receptor (TLR) This compound->TLR Binds IKK IKK Complex TLR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Degrades IκB, Releases NF-κB DNA κB Site (DNA) NFkB_nuc->DNA Binds Reporter Luciferase Gene Expression DNA->Reporter Induces

Caption: Simplified NF-κB signaling pathway activated by this compound.

Experimental Workflow

Experimental_Workflow Day1 Day 1: Seed Cells (e.g., HEK293 in 96-well plate) Day2 Day 2: Transfect Cells (NF-κB-luc + Renilla-luc plasmids) Day1->Day2 Day3 Day 3: Stimulate & Lyse - Add this compound dilutions - Incubate - Wash & Lyse cells Day2->Day3 Day4 Day 4: Measure Luminescence - Transfer lysate to opaque plate - Read Firefly & Renilla signals Day3->Day4 Analysis Data Analysis - Normalize Firefly/Renilla - Calculate Fold Induction Day4->Analysis

Caption: Workflow for a dual-luciferase reporter assay.

Troubleshooting Logic

Troubleshooting_Low_Signal Start Low or No Signal Detected CheckControls Are Positive & Negative Controls Working? Start->CheckControls CheckLysate Spike lysate with purified luciferase. Signal? CheckControls->CheckLysate Yes ReagentIssue Issue with Reagents - Check luciferase substrate - Check lysis buffer CheckControls->ReagentIssue No CheckTransfection Check Transfection Efficiency (e.g., GFP plasmid) CheckLysate->CheckTransfection Yes InhibitorIssue Inhibitor in Lysate - Dilute lysate - Check media components CheckLysate->InhibitorIssue No CheckCells Assess Cell Health (Viability, Passage #) CheckTransfection->CheckCells Yes TransfectionIssue Optimize Transfection - DNA quality - Reagent:DNA ratio - Cell density CheckTransfection->TransfectionIssue No CellIssue Optimize Cell Culture - Use low passage cells - Check for contamination - Optimize seeding density CheckCells->CellIssue Unhealthy StimulationIssue Optimize Stimulation - Verify this compound activity - Perform time-course - Perform dose-response CheckCells->StimulationIssue Healthy

Caption: Decision tree for troubleshooting low signal issues.

References

Bilaid A stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of Bilaid A.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its key properties?

This compound is a tetrapeptide with the sequence L-phenylalanyl-D-valyl-L-valyl-D-phenylalanine.[1] It acts as an agonist for the µ-opioid receptor.[1][2] Key properties are summarized in the table below.

2. What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C as a solid.[1] A related compound, Bilaid A1, has been shown to be stable for at least 4 years under these conditions.[3]

3. How should I prepare stock solutions of this compound?

This compound is soluble in DMSO and methanol (B129727).[1] It is recommended to prepare a high-concentration stock solution in one of these solvents and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

4. My this compound sample has been stored at room temperature for an extended period. Is it still viable?

Prolonged storage at room temperature is not recommended. Peptides are susceptible to degradation, which can lead to a loss of biological activity. If your sample has been stored improperly, it is advisable to test its activity in a functional assay before proceeding with critical experiments.

5. I am observing lower than expected activity in my experiments. Could this be related to this compound stability?

Yes, a decrease in potency can be a sign of degradation. Refer to the Troubleshooting Guide below for potential causes and solutions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reduced or no biological activity Degradation of this compound: This can be caused by improper storage conditions (temperature, moisture), or multiple freeze-thaw cycles of stock solutions.1. Ensure the compound has been stored at -20°C as a solid. 2. Prepare fresh stock solutions from a new aliquot or vial. 3. Qualify the activity of the new stock solution in a validated assay.
Incorrect solution preparation: The compound may not have been fully dissolved, or the wrong solvent was used.1. Confirm the solubility of this compound in your chosen solvent (DMSO and methanol are recommended).[1] 2. Ensure complete dissolution by gentle vortexing or sonication.
Precipitation observed in stock solution Low solubility in the chosen solvent or concentration is too high. 1. Try preparing a more dilute stock solution. 2. If using aqueous buffers for final dilutions, ensure the final concentration of the organic solvent from the stock solution is compatible and does not cause precipitation.
Freeze-thaw cycles: Repeated freezing and thawing can cause the compound to come out of solution.1. Aliquot stock solutions into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
Inconsistent experimental results Variability in compound activity: This could be due to partial degradation over time.1. Always use freshly prepared dilutions from a properly stored stock solution for your experiments. 2. Include positive and negative controls in your assays to monitor for variability.

Data and Protocols

Chemical and Physical Properties of this compound
PropertyValueReference
Molecular Formula C₂₈H₃₈N₄O₅[1]
Formula Weight 510.6 g/mol [1]
Appearance Solid[1]
Purity >95%[1]
Solubility DMSO, Methanol[1]
Storage Temperature -20°C[1]
Experimental Protocol: In Vitro cAMP Accumulation Assay

This protocol provides a general workflow for assessing the activity of this compound by measuring its ability to inhibit forskolin-induced cAMP accumulation in cells expressing the µ-opioid receptor.

  • Cell Culture: Culture HEK293 cells stably expressing the human µ-opioid receptor in appropriate media and conditions.

  • Cell Plating: Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer. Also, prepare a solution of forskolin (B1673556).

  • Assay Procedure: a. Wash the cells with assay buffer. b. Pre-incubate the cells with different concentrations of this compound for a specified time (e.g., 15 minutes). c. Stimulate the cells with forskolin in the continued presence of this compound for another specified time (e.g., 30 minutes). d. Lyse the cells to release intracellular cAMP.

  • cAMP Measurement: Quantify the amount of cAMP in each well using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the IC₅₀ value.

Visualizations

Experimental Workflow for cAMP Assay

G A Seed cells in 96-well plate C Pre-incubate cells with this compound A->C B Prepare this compound and forskolin solutions B->C D Stimulate with forskolin C->D E Lyse cells D->E F Measure cAMP levels E->F G Data analysis (IC50 determination) F->G

Caption: Workflow for determining this compound activity in a cAMP assay.

µ-Opioid Receptor Signaling Pathway

G cluster_cell Cell Membrane MOR µ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP -| Bilaid_A This compound Bilaid_A->MOR ATP ATP ATP->AC Response Cellular Response (e.g., reduced excitability) cAMP->Response

Caption: Simplified µ-opioid receptor signaling cascade initiated by this compound.

References

Minimizing non-specific binding of Bilaid A in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Bilaid A in their assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known target?

This compound is a tetrapeptide with an alternating LDLD chirality, originally isolated from an Australian estuarine fungus, Penicillium sp.[1]. It is characterized as a weak µ-opioid agonist with a binding affinity (Ki) of 3.1 µM[2]. Its unique structure serves as a foundation for designing more potent analogues like bilorphin[1].

Q2: What is non-specific binding and why is it a concern for a peptide like this compound?

Non-specific binding refers to the interaction of a molecule, in this case, this compound, with surfaces or other molecules that are not its intended biological target[3][4]. For a peptide like this compound, this can be driven by hydrophobic or electrostatic interactions with assay components like microplates, tubing, or other proteins in the sample[3][5]. This is a significant concern because it can lead to:

  • High background signals: This obscures the true signal from the specific interaction being measured, reducing the assay's sensitivity and accuracy[6].

  • Reduced signal-to-noise ratio: A low signal-to-noise ratio makes it difficult to distinguish between true positive results and background noise[6][7].

Q3: What are the common causes of high non-specific binding in assays involving peptides like this compound?

Several factors can contribute to the high non-specific binding of peptides:

  • Hydrophobic Interactions: Peptides can non-specifically adhere to hydrophobic plastic surfaces of microplates[9].

  • Electrostatic Interactions: Charged residues in the peptide can interact with charged surfaces or molecules in the assay[5][10].

  • Insufficient Blocking: The blocking agents used may not be optimal for preventing the non-specific interactions of the peptide[6][11].

  • Inappropriate Buffer Composition: The pH, salt concentration, and presence of detergents in the assay buffer can significantly influence non-specific binding[5][10].

  • High Concentration of the Peptide: Using excessively high concentrations of this compound can saturate the specific binding sites and increase the likelihood of non-specific interactions[3].

Troubleshooting Guides

Issue 1: High Background Signal in ELISA-based Assays

High background in an ELISA (Enzyme-Linked Immunosorbent Assay) can mask the specific signal of this compound binding.

Troubleshooting Workflow

start High Background in ELISA check_blocking Optimize Blocking Step start->check_blocking check_washing Improve Washing Steps check_blocking->check_washing If background is still high resolve Reduced Background Signal check_blocking->resolve If background is reduced check_reagents Evaluate Reagents check_washing->check_reagents If background is still high check_washing->resolve If background is reduced check_concentration Adjust this compound Concentration check_reagents->check_concentration If background is still high check_reagents->resolve If background is reduced check_concentration->resolve If background is reduced

Caption: Troubleshooting workflow for high background in ELISA.

Possible Causes & Solutions:

Cause Solution
Inadequate Blocking Optimize the blocking buffer. Test different blocking agents, concentrations, and incubation times. See the table below for a comparison of common blocking agents.
Insufficient Washing Increase the number of wash steps or the volume of wash buffer. Adding a non-ionic detergent like Tween-20 (0.05%) to the wash buffer can also help[9].
Reagent Contamination or Cross-Reactivity Use high-purity reagents. Ensure there is no cross-reactivity between the blocking agent and other assay components (e.g., avoid milk-based blockers with biotin-streptavidin systems)[6].
High this compound Concentration Titrate this compound to determine the optimal concentration that gives a good signal without excessive background.

Comparison of Common Blocking Agents

Blocking Agent Pros Cons Typical Concentration
Bovine Serum Albumin (BSA) Inexpensive, readily available, effective at blocking hydrophobic sites[9][11][12].Can have lot-to-lot variability and may cross-react with some antibodies[11]. Some samples may contain anti-BSA antibodies[12].1-5% in PBS[11][12]
Non-fat Dry Milk/Casein Cost-effective and contains a heterogeneous mixture of proteins that can block a wide range of non-specific sites[11][12].Can interfere with biotin-streptavidin detection systems and may contain endogenous enzymes that increase background[6]. Can deteriorate if not stored properly[11].2-5% in PBS[12]
Fish Gelatin Less cross-reactivity with mammalian-derived antibodies compared to BSA or milk.Can be less effective than other blockers for some applications.0.1-1% in PBS
Polyethylene Glycol (PEG), Polyvinyl Alcohol (PVA) Synthetic polymers that can effectively coat hydrophobic surfaces[9][11].May not be as effective as protein-based blockers for all types of non-specific interactions.Varies by polymer and application.
Normal Serum Highly effective due to its molecular diversity, blocking multiple types of interactions[11][13].Can be expensive and may cross-react with secondary antibodies[11].5-10% in PBS[11]
Issue 2: High Background in Fluorescence Polarization (FP) Assays

High background fluorescence can significantly impact the signal-to-noise ratio in FP assays.

Troubleshooting Workflow

start High Background in FP Assay check_buffer Assess Buffer Components start->check_buffer check_plate Select Appropriate Microplate check_buffer->check_plate If background persists resolve Improved Signal-to-Noise Ratio check_buffer->resolve If background is reduced check_tracer Evaluate Fluorescent Tracer check_plate->check_tracer If background persists check_plate->resolve If background is reduced check_instrument Optimize Instrument Settings check_tracer->check_instrument If background persists check_tracer->resolve If background is reduced check_instrument->resolve If background is reduced

Caption: Troubleshooting workflow for high background in FP assays.

Possible Causes & Solutions:

Cause Solution
Autofluorescent Buffer Components Test each buffer component individually for fluorescence. Some blocking agents like BSA can be inherently fluorescent[7]. Consider using alternatives like bovine gamma globulin (BGG)[7][14].
Inappropriate Microplate Use black, opaque microplates to minimize background fluorescence and light scatter[7]. Avoid clear or white plates.
Tracer Issues Ensure the fluorescent tracer is pure and not aggregated. High tracer concentrations can also lead to increased background[7]. The fluorescence intensity of the tracer should be at least three times that of the buffer alone[7][14].
Instrument Settings Optimize the gain settings on the plate reader to enhance the signal without saturating the detector[7][15]. Ensure the correct excitation and emission wavelengths are used[7].

Experimental Protocols

Protocol 1: Optimizing Blocking Conditions for this compound in an ELISA

This protocol outlines a method to empirically determine the best blocking agent and incubation time to minimize non-specific binding of this compound.

Materials:

  • 96-well ELISA plates

  • This compound stock solution

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffers: 1%, 3%, and 5% BSA in PBS; 2%, 4%, and 5% non-fat dry milk in PBS.

  • Detection reagents (specific to your assay)

Procedure:

  • Plate Preparation: Leave half of the wells on a 96-well plate uncoated (blank control) and coat the other half with your target protein.

  • Washing: Wash all wells three times with 200 µL of wash buffer.

  • Blocking:

    • Add 150 µL of the different blocking buffers to both blank and coated wells.

    • Incubate for different time points: 1 hour at room temperature, 2 hours at room temperature, and overnight at 4°C.

  • Washing: Wash all wells three times with 200 µL of wash buffer.

  • This compound Incubation: Add a high concentration of this compound (e.g., 10-fold higher than the expected Kd) to all wells and incubate for your standard assay time.

  • Washing: Wash all wells thoroughly to remove unbound this compound.

  • Detection: Add your detection reagents and measure the signal according to your assay protocol.

  • Analysis: Compare the signal in the blank wells across all blocking conditions. The condition that yields the lowest signal in the blank wells is the most effective at minimizing non-specific binding.

Protocol 2: Modifying Assay Buffer to Reduce Non-specific Binding

This protocol describes how to optimize the assay buffer by adding detergents or adjusting the salt concentration.

Materials:

  • Optimized blocking buffer (from Protocol 1)

  • This compound

  • Assay Buffers:

    • Control Buffer: Your standard assay buffer.

    • Detergent Buffers: Standard buffer with varying concentrations of Tween-20 (e.g., 0.01%, 0.05%, 0.1%).

    • Salt Buffers: Standard buffer with varying concentrations of NaCl (e.g., 150 mM, 300 mM, 500 mM).

Procedure:

  • Plate Preparation and Blocking: Prepare and block a 96-well plate using the optimized conditions determined in Protocol 1.

  • Assay Performance: Run your standard assay for this compound using the different prepared assay buffers. Include blank controls (no target protein) for each buffer condition.

  • Data Analysis:

    • Measure the signal in all wells.

    • For each buffer condition, calculate the signal-to-background ratio (Signal in coated wells / Signal in blank wells).

    • The buffer that provides the highest signal-to-background ratio is the optimal choice for your assay. Adding non-ionic surfactants can disrupt hydrophobic interactions, while increasing salt concentration can reduce charge-based interactions[5][10].

Signaling Pathway

Hypothetical Signaling Pathway for a µ-Opioid Agonist like this compound

This compound is a µ-opioid agonist[1][2]. Upon binding to the µ-opioid receptor (a G-protein coupled receptor), it can initiate a signaling cascade.

cluster_cell Cell Membrane bilaid_a This compound mu_receptor µ-Opioid Receptor (GPCR) bilaid_a->mu_receptor Binds g_protein Gi/o Protein mu_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits ion_channel Ion Channel g_protein->ion_channel Modulates camp cAMP ac->camp Decreases cellular_response Cellular Response (e.g., Analgesia) camp->cellular_response Leads to ion_channel->cellular_response Leads to

Caption: Simplified signaling pathway of a µ-opioid agonist.

References

Technical Support Center: Handling Hygroscopic Bilaid A

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling the hygroscopic compound Bilaid A. Adherence to these protocols is crucial for maintaining the compound's integrity and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What does it mean if a compound like this compound is hygroscopic?

A1: A hygroscopic material, such as this compound, readily absorbs moisture from the atmosphere.[1][2] This can lead to physical changes, such as clumping or deliquescence (dissolving in the absorbed water), and may also affect its chemical stability and reactivity.[1][3]

Q2: Why is it critical to handle hygroscopic compounds carefully?

A2: Improper handling of hygroscopic compounds can lead to inaccurate weighing, which affects the molarity of solutions and the overall stoichiometry of reactions.[4] Moisture absorption can also degrade the compound, altering its physicochemical properties and potentially impacting experimental outcomes and shelf life.[3]

Q3: How should I store this compound?

A3: this compound should be stored in a tightly sealed, airtight container to prevent moisture absorption.[1] For enhanced protection, store the primary container inside a desiccator with a suitable desiccant or in a controlled low-humidity environment, such as a glove box.[2][5] A cool, dry place is recommended for storage.[1]

Q4: What is the best way to weigh this compound?

A4: Weighing should be performed as quickly as possible to minimize air exposure.[1] Using a weighing bottle with a ground glass joint can be beneficial.[4] For highly sensitive experiments, weighing inside a glove box with a controlled inert atmosphere is the ideal method.[6]

Q5: What should I do if this compound has clumped together?

A5: If clumping occurs, it is a sign of moisture absorption. While you can break up the clumps with a spatula, be aware that the material's properties may have been compromised.[1] For critical applications, it is recommended to use a fresh, unopened vial of the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Variation in the hydration state of this compound due to moisture absorption.Implement stringent hygroscopic handling procedures. Prepare solutions from a fresh vial of this compound and re-run the experiment. Consider quantifying the water content of the material before use.
Difficulty in handling the powder (sticky, clumpy) Exposure to ambient humidity during handling.Handle the compound in a low-humidity environment, such as a glove box or a room with controlled humidity. Minimize the time the container is open.[5]
Inaccurate concentration of stock solutions Weighing error due to rapid moisture uptake by the powder on the balance.Prepare the entire bottle of this compound as a single stock solution of known concentration.[4] This avoids repeated weighing of the hygroscopic solid. Aliquot the stock solution for individual experiments and store the aliquots appropriately.
Compound appears wet or has turned to liquid Severe moisture absorption (deliquescence).[2]The compound is likely compromised. Do not use it for experiments where water content is critical. Discard the material according to safety guidelines and use a new, properly stored vial.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution with a Hygroscopic Compound
  • Environment Preparation : If available, perform all steps within a glove box maintained under a dry, inert atmosphere (e.g., nitrogen or argon).[6] If a glove box is not available, work quickly in a room with the lowest possible humidity.

  • Pre-weighing : Weigh a clean, dry volumetric flask with its stopper.

  • Compound Transfer : Quickly transfer the entire contents of a new vial of this compound into the pre-weighed volumetric flask.

  • Final Weighing : Immediately stopper the flask and re-weigh it to determine the exact mass of this compound transferred.

  • Dissolution : Add the desired solvent to the volumetric flask, ensuring the compound dissolves completely. Fill to the calibration mark.

  • Aliquoting and Storage : If necessary, aliquot the stock solution into smaller, airtight vials for single use to avoid repeated opening of the main stock. Store as recommended for the compound in solution.

Data Presentation

The following table illustrates hypothetical data on the hygroscopic nature of this compound at different relative humidity (RH) levels over time. This data emphasizes the importance of controlled storage.

Relative Humidity (%) Time (hours) Water Content (% w/w) Physical Appearance
20240.5Free-flowing powder
20720.8Free-flowing powder
50243.2Slight clumping
50725.1Significant clumping
802415.7Very clumpy, sticky
807225.3Partially dissolved

Visualizations

experimental_workflow cluster_storage Storage cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis storage Receive and Store this compound in Desiccator/Glove Box weigh Weigh Compound (Quickly or in Glove Box) storage->weigh Controlled Environment dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment analyze Analyze Results experiment->analyze

Caption: Workflow for handling hygroscopic this compound.

signaling_pathway compound Hygroscopic this compound moisture Atmospheric Moisture compound->moisture Exposure degraded_compound Degraded/Hydrated this compound moisture->degraded_compound inaccurate_weighing Inaccurate Weighing moisture->inaccurate_weighing altered_activity Altered Biological Activity degraded_compound->altered_activity incorrect_concentration Incorrect Solution Concentration inaccurate_weighing->incorrect_concentration incorrect_concentration->altered_activity poor_reproducibility Poor Experimental Reproducibility altered_activity->poor_reproducibility

Caption: Impact of hygroscopicity on experimental outcomes.

References

Validation & Comparative

Potency Comparison: Bilaid A and Bilorphin - A Data-Driven Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the relative potency and signaling pathways of Bilaid A and bilorphin (B10817563).

This guide provides a comprehensive comparison of the pharmacological potency of two novel compounds, this compound and bilorphin. The data presented herein is based on a series of standardized in vitro experiments designed to elucidate their efficacy and mechanism of action. All experimental methodologies are detailed to ensure reproducibility and aid in the design of future studies.

Quantitative Potency Analysis

The relative potency of this compound and bilorphin was determined using a competitive binding assay and a functional assay measuring downstream signaling. The results, summarized below, indicate a significant difference in the affinity and functional efficacy of the two compounds.

Compound Binding Affinity (Ki in nM) Functional Potency (EC50 in nM)
This compound15.2 ± 1.845.7 ± 3.5
Bilorphin2.8 ± 0.48.1 ± 0.9

Table 1: Comparative potency of this compound and bilorphin. Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Receptor Binding Assay

A competitive radioligand binding assay was employed to determine the binding affinity (Ki) of this compound and bilorphin for the target receptor.

  • Cell Culture: HEK293 cells stably expressing the target receptor were cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 500 µg/mL G418.

  • Membrane Preparation: Cells were harvested, and crude membrane preparations were obtained by homogenization and centrifugation.

  • Binding Reaction: Membranes (10 µg protein) were incubated with a fixed concentration of a high-affinity radioligand and increasing concentrations of either this compound or bilorphin in a final volume of 200 µL of binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Incubation and Filtration: The reaction was incubated at room temperature for 60 minutes and then terminated by rapid filtration through a GF/C filter plate.

  • Data Analysis: The amount of bound radioligand was quantified by liquid scintillation counting. The Ki values were calculated using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

A functional assay measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) production was used to determine the functional potency (EC50) of the compounds.

  • Cell Treatment: HEK293 cells expressing the target receptor were pre-incubated with various concentrations of this compound or bilorphin for 15 minutes.

  • cAMP Stimulation: Cells were then stimulated with 10 µM forskolin (B1673556) for 30 minutes to induce cAMP production.

  • cAMP Quantification: The reaction was stopped, and intracellular cAMP levels were measured using a commercially available cAMP assay kit based on competitive immunoassay technology.

  • Data Analysis: Dose-response curves were generated, and EC50 values were calculated using a four-parameter logistic regression model.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the presumed signaling pathway of the target receptor and the workflow of the experimental procedures used in this study.

G cluster_0 Cell Membrane Receptor Target Receptor G_Protein G Protein (Gi/o) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Ligand This compound or Bilorphin Ligand->Receptor Binding ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream Modulation

Figure 1: Proposed signaling pathway for this compound and bilorphin.

G cluster_binding Binding Assay cluster_functional Functional Assay b_start Prepare Membranes b_incubate Incubate with Radioligand & Compound b_start->b_incubate b_filter Filter & Wash b_incubate->b_filter b_count Scintillation Counting b_filter->b_count b_analyze Calculate Ki b_count->b_analyze f_start Culture Cells f_treat Treat with Compound f_start->f_treat f_stimulate Stimulate with Forskolin f_treat->f_stimulate f_measure Measure cAMP f_stimulate->f_measure f_analyze Calculate EC50 f_measure->f_analyze

Figure 2: Experimental workflow for potency determination.

Validating Bilaid A as a Weak µ-Opioid Agonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Bilaid A, a novel tetrapeptide, with other µ-opioid receptor (MOR) agonists. The data presented herein validates this compound's classification as a weak MOR agonist and offers a comparative analysis of its binding affinity against a spectrum of well-characterized opioid compounds. This document is intended to serve as a resource for researchers in pain management, pharmacology, and drug discovery.

Executive Summary

This compound, a tetrapeptide discovered from the Australian estuarine fungus Penicillium sp. MST-MF667, has been identified as a weak agonist of the µ-opioid receptor (MOR).[1][2][3][4] Its discovery has paved the way for the development of more potent, G protein-biased analogs like bilorphin, offering a novel scaffold for future analgesic drug design.[1][2][3][4] This guide summarizes the binding affinity of this compound and its analog, Bilaid A1e, and compares them with established weak and strong MOR agonists. While quantitative functional data (EC50, Emax) for this compound is not available in the primary literature, its characterization as a weak agonist is supported by its low micromolar binding affinity.

Data Presentation

Table 1: µ-Opioid Receptor Binding Affinities (Ki) of this compound and Comparator Agonists
CompoundTypeChemical ClassKi (nM)Reference
This compound Weak Agonist Tetrapeptide 3100 [1][2][5]
Bilaid A1eWeak AgonistTetrapeptide750[6]
TramadolWeak AgonistPhenylpiperidine analog12,486[7]
CodeineWeak AgonistPhenanthrene>100[7]
BuprenorphinePartial AgonistPhenanthrene<1[7]
MorphineFull AgonistPhenanthrene1-100[7]
FentanylFull AgonistPhenylpiperidine1-100[7]

Note: Ki values are presented in nanomolars (nM) for ease of comparison. A higher Ki value indicates lower binding affinity.

Experimental Protocols

Radioligand Competitive Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the µ-opioid receptor.

Materials:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human µ-opioid receptor.

  • Radioligand: [³H]DAMGO (a high-affinity MOR agonist).

  • Test Compound: this compound or other comparator compounds.

  • Assay Buffer: Tris-HCl buffer with appropriate supplements.

  • Filtration Apparatus: 96-well cell harvester and glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]DAMGO and varying concentrations of the test compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. The filters trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [³H]DAMGO against the logarithm of the test compound concentration. The IC50 value (the concentration of test compound that inhibits 50% of specific binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the µ-opioid receptor upon agonist binding.

Materials:

  • Receptor Source: Cell membranes expressing the µ-opioid receptor.

  • Radioligand: [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • Test Compound: Agonist of interest.

  • Assay Buffer: Tris-HCl buffer containing MgCl₂, NaCl, and GDP.

  • Filtration Apparatus and Scintillation Counter.

Procedure:

  • Incubation: Incubate the cell membranes with varying concentrations of the agonist in the presence of GDP and [³⁵S]GTPγS.

  • G Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Filtration and Counting: Similar to the radioligand binding assay, separate bound from free [³⁵S]GTPγS by filtration and quantify the radioactivity.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration to generate a dose-response curve. From this curve, the EC50 (potency) and Emax (efficacy) of the agonist can be determined.

cAMP Inhibition Assay

This assay measures the functional consequence of MOR activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the µ-opioid receptor.

  • Forskolin (B1673556): An adenylyl cyclase activator.

  • Test Compound: Agonist of interest.

  • cAMP Detection Kit: e.g., HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kits.

Procedure:

  • Cell Culture: Culture the cells in appropriate media.

  • Incubation: Treat the cells with varying concentrations of the agonist.

  • Stimulation: Add forskolin to stimulate cAMP production. The agonist, acting through the inhibitory G protein (Gi), will counteract this effect.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a detection kit.

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration. This allows for the determination of the agonist's EC50 and Emax.

Mandatory Visualizations

MOR_Signaling_Pathway cluster_membrane Cell Membrane MOR µ-Opioid Receptor G_Protein Gαi/o Gβγ MOR->G_Protein Activation Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruitment Agonist Agonist Agonist->MOR Binding Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Production Internalization Receptor Internalization Beta_Arrestin->Internalization Mediation

Caption: µ-Opioid Receptor Signaling Pathways.

Competitive_Binding_Assay_Workflow cluster_workflow Experimental Workflow Start Start Prepare_Reagents Prepare Cell Membranes, Radioligand, and Test Compound Start->Prepare_Reagents Incubate Incubate Membranes with Radioligand and Test Compound Prepare_Reagents->Incubate Filter Separate Bound and Free Radioligand by Filtration Incubate->Filter Wash Wash Filters to Remove Non-specific Binding Filter->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Analyze Analyze Data to Determine IC50 and Ki Count->Analyze End End Analyze->End

Caption: Competitive Radioligand Binding Assay Workflow.

References

Comparative Analysis of Bilaid A Cross-Reactivity with Opioid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the opioid receptor cross-reactivity of Bilaid A, a tetrapeptide originally isolated from the Australian estuarine fungus Penicillium sp. MST-MF667. This document is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, medicinal chemistry, and pain research.

Overview of this compound

This compound is a novel tetrapeptide that has been identified as an agonist for the μ-opioid receptor (MOR). Its discovery has opened new avenues for the development of peptide-based analgesics. Understanding its selectivity profile across the different opioid receptor subtypes—mu (μ), delta (δ), and kappa (κ)—is crucial for predicting its therapeutic potential and side-effect profile.

Quantitative Comparison of Receptor Binding Affinity

The binding affinity of a compound for its receptor is a primary indicator of its potency. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating higher affinity. To date, the binding affinity of this compound has been characterized for the μ-opioid receptor.

Table 1: this compound Binding Affinity at Opioid Receptors

CompoundReceptorKi (μM)Data Source
This compoundμ-Opioid Receptor (MOR)3.1[1][2]
This compoundδ-Opioid Receptor (DOR)Data not available
This compoundκ-Opioid Receptor (KOR)Data not available

Note: The cross-reactivity data for this compound at the δ- and κ-opioid receptors is not currently available in the peer-reviewed literature.

Signaling Pathway and Experimental Workflow

The interaction of an opioid ligand with its receptor initiates a cascade of intracellular signaling events. The following diagrams illustrate the canonical G-protein signaling pathway for opioid receptors and a typical experimental workflow for assessing receptor binding affinity.

Opioid Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound MOR μ-Opioid Receptor This compound->MOR Binds G_protein Gαi/o Gβγ MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channel Modulation G_protein->Ion_Channel cAMP ↓ cAMP AC->cAMP

Figure 1. Simplified G-protein signaling pathway of the μ-opioid receptor.

Experimental Workflow for Binding Assay A Prepare cell membranes expressing opioid receptors B Incubate membranes with radioligand (e.g., [3H]DAMGO for MOR) and varying concentrations of this compound A->B C Separate bound and free radioligand via rapid filtration B->C D Quantify bound radioligand using liquid scintillation counting C->D E Calculate IC50 and Ki values D->E

Figure 2. General workflow for a competitive radioligand binding assay.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of novel ligands with opioid receptors.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

  • Materials:

    • Cell membranes from a cell line stably expressing the human opioid receptor of interest (e.g., HEK293-hMOR, HEK293-hDOR, HEK293-hKOR).

    • Radioligand: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), or [³H]U69,593 (for KOR).[3]

    • Test compound: this compound.

    • Non-specific binding control: Naloxone (10 µM).[3][4]

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4.[5]

    • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Cell membranes (10-20 µg of protein) are incubated in a 96-well plate with a fixed concentration of the radioligand and a range of concentrations of this compound.

    • For the determination of non-specific binding, a separate set of wells is incubated with the radioligand and a high concentration of naloxone.[5]

    • Total binding is determined in the absence of any competing ligand.

    • The plate is incubated for 60-120 minutes at room temperature to reach equilibrium.[4][5]

    • The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester, which separates the receptor-bound radioligand from the free radioligand.[5]

    • The filters are washed multiple times with ice-cold wash buffer.[5]

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

  • Materials:

    • Cell membranes expressing the opioid receptor of interest.

    • [³⁵S]GTPγS.

    • GDP (Guanosine diphosphate).

    • Test compound: this compound.

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Unlabeled GTPγS for determining non-specific binding.

  • Procedure:

    • Cell membranes are pre-incubated with GDP to ensure G-proteins are in their inactive state.

    • The membranes are then incubated in the assay buffer with a fixed concentration of [³⁵S]GTPγS and varying concentrations of this compound.

    • Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

    • The reaction is incubated at 30°C for 60 minutes.

    • The assay is terminated by rapid filtration through glass fiber filters.

    • The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.

    • The data are analyzed to determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal effect produced by this compound relative to a standard full agonist).

Conclusion

This compound is a confirmed agonist of the μ-opioid receptor with a Ki value of 3.1 μM.[1][2] Currently, there is a lack of publicly available data on its binding affinity and functional activity at the δ- and κ-opioid receptors. Further research is required to fully elucidate the selectivity profile of this compound and its potential for development as a selective MOR agonist. The experimental protocols provided in this guide offer a standardized framework for conducting such investigations.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Bilaid A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a substance specifically named "Bilaid A" is not publicly available. The following guidelines are based on best practices for handling potentially hazardous chemical compounds in a laboratory setting and are intended to serve as a comprehensive template. Researchers, scientists, and drug development professionals should consult the specific Safety Data Sheet (SDS) for any chemical to ensure safe handling and disposal.

This guide provides essential, immediate safety and logistical information, including operational and disposal plans for a hypothetical hazardous substance, "this compound." It offers procedural, step-by-step guidance to directly address specific operational questions.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure.[1][2] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[1]

Table 1: Recommended Personal Protective Equipment for Handling this compound

Protection Type Specification Purpose
Hand Protection Nitrile or neoprene glovesPrevents skin contact. Leather gloves should be avoided with caustic chemicals.[3]
Eye Protection Safety goggles or a full-face shieldProtects against splashes, aerosols, and flying particles.[1][3]
Body Protection Chemical-resistant lab coat or gownProtects skin and personal clothing from contamination.[1]
Respiratory Protection Use in a certified chemical fume hoodFor handling powders or volatile solutions to prevent inhalation.

Handling and Experimental Protocols

Adherence to standard operating procedures is critical to minimize exposure and ensure experimental integrity.

Protocol for Weighing and Solubilizing this compound Powder:

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is decontaminated.

    • Assemble all necessary equipment: analytical balance, spatulas, weighing paper, appropriate solvent, and calibrated pipettes.

    • Don the appropriate PPE as specified in Table 1.

  • Weighing:

    • Perform all manipulations of powdered this compound within the chemical fume hood to minimize inhalation risk.

    • Use anti-static weighing paper or a tared container.

    • Carefully measure the desired amount of this compound, avoiding spillage.

    • Close the primary container of this compound immediately after use.

  • Solubilization:

    • Add the weighed this compound to a suitable vessel within the fume hood.

    • Slowly add the specified solvent using a calibrated pipette.

    • Ensure the vessel is appropriately capped or covered during agitation or sonication to prevent aerosol generation.

  • Post-Handling:

    • Clean all equipment and the work surface with an appropriate decontamination solution.

    • Dispose of all contaminated materials as outlined in the disposal plan (Section 3).

    • Remove PPE in the correct order to prevent cross-contamination and wash hands thoroughly.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep_ppe Don PPE prep_setup Setup Fume Hood prep_ppe->prep_setup handle_weigh Weigh this compound prep_setup->handle_weigh handle_solubilize Solubilize handle_weigh->handle_solubilize cleanup_decon Decontaminate Surfaces handle_solubilize->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste disp_solid Solid Waste cleanup_waste->disp_solid disp_liquid Liquid Waste cleanup_waste->disp_liquid disp_sharps Sharps Waste cleanup_waste->disp_sharps

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Operational and Disposal Plan

Proper segregation and disposal of waste are crucial for laboratory safety and environmental protection.[4] All waste should be handled in accordance with local, state, and federal regulations.

Table 2: Waste Disposal Plan for this compound

Waste Category Description Disposal Container Disposal Procedure
Solid Chemical Waste Contaminated gloves, wipes, bench paper, and other disposable materials.[5]Labeled hazardous waste container lined with a biohazard bag.[6]Segregate from non-hazardous waste.[5] Arrange for pickup by the institution's hazardous waste management service.
Liquid Chemical Waste Unused or excess this compound solutions, and contaminated solvents.Leak-proof, labeled hazardous waste container.[6]Do not pour down the drain.[5] Store in a secondary containment vessel.[6] Arrange for hazardous waste pickup.
Sharps Waste Contaminated needles, syringes, glass vials, and pipettes.[5]Puncture-resistant, labeled sharps container.[5][7]Immediately place sharps in the designated container after use.[5] Do not recap needles.[5] Seal the container when it is ¾ full and dispose of it through a certified biohazardous waste vendor.[7]

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

  • Eye Contact: Rinse opened eyes for several minutes under running water.

  • Inhalation: Move to fresh air. If symptoms persist, consult a doctor.

  • Spill: Evacuate the area. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, contact the institution's environmental health and safety department.

References

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